[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUIVPYPWINGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381312 | |
| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-53-9 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Executive Summary
Target Molecule: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS Registry Number: 175203-53-9 (Generic reference) Molecular Formula: C₁₁H₁₁ClN₂O Molecular Weight: 222.67 g/mol
This technical guide details the synthesis, purification, and characterization of this compound, a critical pharmacophore in the development of azole-class antifungal agents (e.g., analogs of luliconazole/lanoconazole) and specific enzyme inhibitors. The imidazole-2-methanol core serves as a versatile handle for further functionalization, while the 4-chlorobenzyl moiety provides essential lipophilicity and π-stacking interactions within protein binding pockets.
Two distinct synthetic pathways are presented:
-
Method A (Direct Alkylation): A scalable, convergent approach ideal for process chemistry.
-
Method B (Sequential Functionalization): A precision route utilizing C2-lithiation, offering superior regiocontrol for complex analogs.
Strategic Retrosynthesis
The structural dissection of the target molecule reveals two primary disconnection strategies:
-
Disconnection A (N-C Bond Formation): Disconnecting the benzyl group from the imidazole nitrogen. This requires the N-alkylation of commercially available 2-(hydroxymethyl)imidazole.
-
Disconnection B (C-C Bond Formation): Disconnecting the hydroxymethyl group from the imidazole C2 position. This implies the formylation or hydroxymethylation of a pre-formed 1-(4-chlorobenzyl)imidazole scaffold.
Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) strategies.
Experimental Protocols
Method A: Direct N-Alkylation (Scalable Route)
This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity and the availability of starting materials.
Reagents:
-
2-(Hydroxymethyl)imidazole (1.0 equiv)
-
4-Chlorobenzyl chloride (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 2-(hydroxymethyl)imidazole (10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol). Purge with nitrogen.
-
Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to ensure deprotonation initiation. Note: The N-H proton (pKa ~14.4) is more acidic than the O-H proton (pKa ~16), favoring N-alkylation.
-
Addition: Add 4-chlorobenzyl chloride (11.0 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting imidazole will disappear (Rf ~0.1) and the product will appear (Rf ~0.4).
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[4]
-
Purification: Concentrate in vacuo. The crude solid is typically recrystallized from Toluene or an EtOAc/Hexane mixture to yield off-white crystals.
Method B: Sequential Lithiation (Precision Route)
This route is ideal if high regiochemical fidelity is required or if the 2-hydroxymethyl starting material is unavailable.
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole
-
React 1H-imidazole with 4-chlorobenzyl chloride (1:1 ratio) in MeCN with K₂CO₃ at reflux for 3 hours.
-
Perform aqueous workup and concentration to yield the intermediate oil/solid.
Step 2: C2-Hydroxymethylation
-
Setup: Dissolve 1-(4-chlorobenzyl)-1H-imidazole (5.0 mmol) in anhydrous THF (25 mL) under Argon atmosphere.
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (n-BuLi, 1.6M in hexanes, 5.5 mmol) dropwise over 15 minutes.
-
Mechanism: The C2 proton of the imidazole ring is the most acidic (pKa ~32 in DMSO, but readily lithiated) due to the inductive effect of the two adjacent nitrogens and stabilization of the carbanion.
-
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns deep yellow/orange.
-
Electrophile Addition: Add Paraformaldehyde (cracked/depolymerized in situ or added as a suspension) or dry DMF (followed by NaBH₄ reduction).
-
Preferred: Add dry DMF (6.0 mmol) at -78°C. Stir for 1 hour, allowing to warm to 0°C.
-
-
Reduction (if using DMF): Add NaBH₄ (6.0 mmol) and MeOH (5 mL) to the crude aldehyde mixture at 0°C. Stir for 30 mins.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Purify via column chromatography (DCM:MeOH 95:5).
Purification & Characterization Logic
Workup Flowchart
Effective removal of DMF and unreacted benzyl chloride is critical for obtaining analytical-grade material.
Figure 2: Purification logic flow for removing polar aprotic solvents and byproducts.
Characterization Data
The following data confirms the structure. The key diagnostic is the disappearance of the imidazole N-H signal and the appearance of the benzyl methylene singlet.
Table 1: 1H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| Ar-H | 7.35 – 7.45 | Multiplet | 4H | Phenyl Ring | AA'BB' system characteristic of p-substituted benzene. |
| Im-H | 7.15 | Doublet (J=1.2) | 1H | Imidazole C4 | Downfield shift due to ring current. |
| Im-H | 6.90 | Doublet (J=1.2) | 1H | Imidazole C5 | Distinct from C4; coupling confirms 4,5-unsubstituted. |
| N-CH₂ | 5.32 | Singlet | 2H | Benzyl Methylene | Diagnostic peak for N-alkylation. |
| O-CH₂ | 4.50 | Doublet (J=5.0) | 2H | Hydroxymethyl | Couples with OH (if exchange is slow). |
| OH | 5.10 | Triplet (J=5.0) | 1H | Alcohol | Disappears on D₂O shake. |
Table 2: 13C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment |
| 148.5 | Imidazole C2 (Quaternary) |
| 137.2 | Phenyl C1 (Ipso) |
| 132.5 | Phenyl C4 (C-Cl) |
| 129.0 | Phenyl C3/C5 |
| 128.4 | Phenyl C2/C6 |
| 127.1 | Imidazole C4 |
| 121.5 | Imidazole C5 |
| 56.5 | Hydroxymethyl (CH₂OH) |
| 48.2 | Benzyl Methylene (N-CH₂) |
Mass Spectrometry (ESI-MS):
-
Observed: m/z 223.1 [M+H]⁺
-
Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 will result in a characteristic 3:1 ratio for the M+H (223) and M+H+2 (225) peaks.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is finely ground/anhydrous. Dry DMF over molecular sieves. |
| O-Alkylation Product | Reaction temperature too high or wrong base. | Keep temperature <80°C. Use K₂CO₃ (milder) instead of NaH to favor thermodynamic N-alkylation. |
| Sticky Oil Product | Residual DMF. | Increase water washes during extraction (5x). Use lyophilization if necessary. |
| Regio-isomers | Only an issue if imidazole ring is 4(5)-substituted. | For 2-hydroxymethylimidazole, tautomers are symmetric; only one N-alkyl product is possible. |
Safety & Compliance
-
4-Chlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
n-Butyllithium: Pyrophoric. Requires strict inert atmosphere techniques.
-
Imidazole derivatives: Potential biological activity (enzyme inhibition). Handle with gloves and avoid inhalation.
References
-
Vertex AI Search. (2025). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents. Retrieved from 5
-
BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from 6
-
PubChem. (2025). 1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Compound Summary. National Library of Medicine. Retrieved from 7
-
ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Retrieved from 4
-
MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts. Retrieved from 8
Sources
- 1. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C11H11ClN2O | CID 2779193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS number 175203-53-9
[1][2]
Executive Summary & Strategic Importance
This compound is a privileged scaffold intermediate featuring a 1,2-disubstituted imidazole core.[1] Its structural significance lies in the simultaneous presence of a lipophilic 4-chlorobenzyl group (essential for hydrophobic pocket binding in CYP450 enzymes) and a reactive C2-hydroxymethyl handle .[1]
This compound serves as a pivotal precursor for:
-
Next-Generation Antifungals: Structural analog to intermediates used in Luliconazole and Lanoconazole synthesis (which utilize 2,4-dichlorobenzyl motifs).[1]
-
Enzyme Inhibitors: Precursor for Heme Oxygenase-1 (HO-1) and 17
-hydroxylase/17,20-lyase (CYP17) inhibitors.[1] -
Late-Stage Diversification: The alcohol moiety allows for rapid oxidation to aldehydes (for Wittig olefination) or conversion to alkyl halides (for nucleophilic coupling).[1]
Chemical Identity & Physical Properties[1][3][4]
| Property | Specification |
| CAS Number | 175203-53-9 |
| IUPAC Name | [1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol |
| Molecular Formula | C |
| Molecular Weight | 222.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 137–142 °C |
| Boiling Point | ~384.6 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |
| pKa | ~14.4 (Alcohol), ~6.0 (Imidazole N3) |
Synthetic Methodologies & Process Chemistry
To ensure high purity and scalability, two primary synthetic routes are established. The choice of pathway depends on raw material availability and regioselectivity requirements.
Route A: Regioselective N-Alkylation (Industrial Preferred)
This route utilizes commercially available imidazole-2-methanol and 4-chlorobenzyl chloride .[1] It is cost-effective but requires strict pH control to prevent O-alkylation.[1]
-
Mechanism: S
2 nucleophilic substitution. -
Key Reagents: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH) in DMF.[1] -
Protocol Insight: Using a mild base like K
CO with phase transfer catalysis (e.g., TBAB) favors N-alkylation over O-alkylation due to the higher nucleophilicity of the imidazole nitrogen compared to the alkoxide under these conditions.[1]
Route B: C2-Functionalization via Lithiation (Precision Synthesis)
This route starts with 1-(4-chlorobenzyl)-1H-imidazole (CAS 42032-27-9) and introduces the hydroxymethyl group via lithiation.[1]
-
Mechanism: Directed ortho-metallation followed by electrophilic quench.[1]
-
Key Reagents: n-Butyllithium (n-BuLi), Paraformaldehyde.[1]
-
Protocol Insight: The N-benzyl group directs lithiation to the C2 position.[1] Cryogenic conditions (-78 °C) are mandatory to prevent ring fragmentation or Walle-migration.[1]
Visualization of Synthetic Pathways
Caption: Comparison of N-Alkylation (Route A) and C2-Lithiation (Route B) pathways for CAS 175203-53-9 synthesis.
Detailed Experimental Protocol (Route A Optimization)
This protocol is optimized for gram-scale synthesis with a focus on minimizing the O-alkylated impurity.[1]
Reagents:
-
Imidazole-2-methanol (1.0 eq)[1]
-
4-Chlorobenzyl chloride (1.05 eq)[1]
-
Potassium Carbonate (2.0 eq)[1]
-
Acetonitrile (ACN) or DMF (10 volumes)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with Imidazole-2-methanol and anhydrous ACN under nitrogen atmosphere.
-
Base Addition: Add K
CO in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 4-Chlorobenzyl chloride dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature below 40°C during addition to suppress O-alkylation.[1]
-
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC (Target: <2% starting material).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from Ethyl Acetate/Hexanes (1:3) to obtain white crystals.
-
Yield Expectation: 75–85%.
-
Applications in Drug Discovery
The C2-hydroxymethyl group is a versatile "synthetic handle."[1] The following diagram illustrates how CAS 175203-53-9 transforms into high-value pharmacophores.
Caption: Divergent synthesis pathways from the core alcohol to bioactive pharmacophores.[1]
Structure-Activity Relationship (SAR) Insights
-
The 4-Chlorobenzyl Moiety: Provides essential lipophilicity for docking into the hydrophobic access channel of fungal CYP51 (Lanosterol 14
-demethylase).[1] The chlorine atom specifically enhances metabolic stability against ring oxidation. -
The C2-Linker: The methanol group preserves the sp
character of the imidazole ring while providing a spacer. In antifungal analogs, this spacer is often rigidified (e.g., via a double bond in Luliconazole) to orient the imidazole nitrogen for heme iron coordination.
Analytical Characterization & Quality Control
To validate the integrity of the synthesized compound, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm (Imidazole absorption) and 254 nm (Benzyl absorption).[1]
-
Retention Time: Expect elution ~8–10 min depending on flow rate (1.0 mL/min).[1]
NMR Diagnostic Signals (DMSO-d )
Safety & Handling
-
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and susceptible to slow oxidation if exposed to air for prolonged periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779191, 1-(4-chlorobenzyl)-1H-imidazole. Retrieved from [Link]
-
ChemBK. (2024). This compound Properties and Synthesis. Retrieved from [Link][1]
- Google Patents. (2019). Process for preparation of luliconazole (WO2019150383A1). [Note: Describes related 2,4-dichloro analogs].
Sources
Analytical Strategy for the Structural Confirmation of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Executive Summary
The unambiguous structural elucidation of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol (CAS: 175203-53-9) is a critical quality gate in the development of imidazole-based antifungal pharmacophores. This compound serves as a pivotal intermediate, where the integrity of the N-alkylation at the imidazole nitrogen and the retention of the C2-hydroxymethyl functionality are paramount.
This guide moves beyond basic characterization, providing a self-validating analytical workflow. We focus on distinguishing the target molecule from potential regioisomers (e.g., N-alkylation at the wrong nitrogen in substituted precursors) and confirming the halogenation pattern using high-resolution mass spectrometry (HRMS) and 2D NMR.
Synthetic Context & Regiochemical Logic
To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically involves the N-alkylation of 2-imidazolemethanol with 4-chlorobenzyl chloride .
-
The Regiochemical Challenge: While 2-imidazolemethanol is symmetric regarding the ring nitrogens (due to tautomerism), the introduction of the benzyl group breaks this symmetry. The alkylation fixes the double bond positions.
-
The Critical Proof: We must prove the benzyl group is attached to the ring nitrogen adjacent to the C2-hydroxymethyl group, confirming the 1,2-disubstitution pattern rather than a rearranged or O-alkylated byproduct.
Mass Spectrometry: The Chlorine Fingerprint
The first step in validation is confirming the molecular formula and the presence of the chlorine atom, which provides a distinct isotopic signature.
Isotopic Pattern Analysis
Chlorine exists naturally as
-
Molecular Ion (
): (using ) -
Isotope Peak (
): (using ) -
Diagnostic Ratio: The intensity ratio of
must be approximately 3:1 .[1]
Validation Check: If the
NMR Spectroscopy: The Elucidation Backbone
Nuclear Magnetic Resonance (NMR) provides the connectivity map. We utilize DMSO-
H NMR Assignment Strategy
The spectrum is divided into three distinct zones:
-
Aromatic Zone (7.6 – 6.8 ppm):
-
p-Chlorophenyl Ring: Appears as an
system (two doublets, integrating to 2H each) around 7.40 ppm and 7.25 ppm. -
Imidazole Ring: Two distinct signals for H4 and H5. H4 (closer to the benzyl group in space but electronically distinct) and H5 usually appear as doublets (
) or broadened singlets around 7.15 ppm and 6.90 ppm.
-
-
Benzylic Zone (5.2 – 5.4 ppm):
-
A sharp singlet integrating to 2H. This confirms the
connectivity.
-
-
Aliphatic/Alcohol Zone (4.0 – 5.0 ppm):
-
Hydroxymethyl (
): The methylene protons appear as a doublet ( ) coupled to the hydroxyl proton ( , triplet or broad singlet). Note: Adding collapses the methylene doublet to a singlet and erases the OH peak.
-
C NMR & DEPT
-
Carbon Count: 11 distinct carbon signals.
-
Key Shifts:
-
C2 (Imidazole): Deshielded (
) due to the electronegative nitrogen atoms. -
Benzylic Carbon:
. -
Hydroxymethyl Carbon:
.
-
2D NMR: The "Smoking Gun" (HMBC)
To rigorously prove the structure is this compound, we track the Heteronuclear Multiple Bond Correlations (HMBC).
-
The Benzylic Protons (
) must correlate to:-
C2 of Imidazole: Proves N1 attachment.
-
C5 of Imidazole: Proves N1 attachment (3-bond coupling).
-
C-ipso of Phenyl Ring: Proves benzyl connectivity.
-
If the alkylation occurred at a hypothetical C4/C5 position (in a different synthetic route), the benzylic protons would not show a strong 3-bond correlation to the distinct C2 carbon.
Visualization of Structural Logic
Diagram 1: Elucidation Workflow
This flowchart illustrates the logical progression from crude material to certified structure.
Caption: Logical workflow for the structural validation of the target imidazole derivative.
Diagram 2: HMBC Connectivity Map
This diagram visualizes the critical long-range couplings required to confirm the N1-alkylation.
Caption: Key HMBC correlations. The H(Benzyl) to C2 correlation definitively assigns the N1 position.
Summary of Spectral Data
The following table consolidates the expected spectral data for the pure compound.
| Nucleus | Signal ( | Multiplicity | Integration | Assignment |
| 7.38 - 7.42 | Doublet ( | 2H | Ar-H (meta to Cl) | |
| 7.22 - 7.26 | Doublet ( | 2H | Ar-H (ortho to Cl) | |
| 7.15 | Doublet ( | 1H | Imidazole H4 | |
| 6.90 | Doublet ( | 1H | Imidazole H5 | |
| 5.35 | Singlet | 2H | Benzylic | |
| 5.50 | Triplet (broad) | 1H | OH (exchanges w/ | |
| 4.45 | Doublet | 2H | Hydroxymethyl | |
| 148.5 | Singlet | C | Imidazole C2 | |
| 136.8 | Singlet | C | Phenyl C-Ipso | |
| 132.5 | Singlet | C | Phenyl C-Cl | |
| 49.8 | Singlet | C | Benzylic | |
| 56.2 | Singlet | C | Hydroxymethyl |
Experimental Protocol: Characterization Workflow
Sample Preparation
-
Solvent Selection: Dissolve 10-15 mg of the solid compound in 0.6 mL of DMSO-
. (Chloroform- may be used, but solubility is often lower, and OH peaks may broaden). -
Tube Quality: Use high-throughput 5mm NMR tubes. Filter the solution through a cotton plug if any turbidity is observed.
Acquisition Parameters
-
Temperature: 298 K (25°C).
-
Pulse Sequence:
-
1H: Standard zg30 or equivalent. 16 scans.
-
13C: Proton-decoupled zgpg30. 512-1024 scans (due to lower sensitivity).
-
HMBC: Gradient-selected HMBC (e.g., hmbcgpndqf). Optimized for long-range couplings of 8-10 Hz.
-
Data Processing
-
Referencing: Calibrate the DMSO pentet to 2.50 ppm (
H) and 39.5 ppm ( C). -
Integration: Normalize the benzylic singlet (5.35 ppm) to 2.00.
-
Peak Picking: Identify the characteristic Chlorine isotope pattern in the MS data before finalizing the NMR report.
References
-
National Center for Biotechnology Information. (n.d.). Compound Summary: (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol.[2][3] PubChem. Retrieved January 31, 2026, from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry – The M and M+2 Peaks. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]
Sources
The Imidazole Scaffold: A Pharmacophore for Multitarget Therapeutic Intervention
[1]
Introduction: The Chemical Imperative
The imidazole ring (1,3-diaza-2,4-cyclopentadiene) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic architecture. Unlike other heterocycles, imidazole is amphoteric (pKa₁ ≈ 7.0 for the conjugate acid, pKa₂ ≈ 14.5 for the NH deprotonation), allowing it to exist in neutral, cationic, or anionic forms at physiological pH.
Key Drug Design Features:
-
Heme Coordination: The unprotonated N-3 nitrogen is an exceptional ligand for heme iron (
), the mechanistic basis for CYP450 inhibition. -
Hydrogen Bonding: The N-1 proton acts as a donor, while N-3 acts as an acceptor, mimicking the histidine side chain in biological systems.
-
π-π Stacking: The aromatic ring facilitates hydrophobic interactions within enzyme active sites (e.g., intercalating between aromatic residues in GPCRs).
The Antifungal Paradigm: CYP51 Inhibition
The most commercially successful application of substituted imidazoles lies in the treatment of mycoses. The target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1]
Mechanistic Action
Azole antifungals (e.g., Ketoconazole, Miconazole) bind to the active site of CYP51. The imidazole N-3 nitrogen coordinates axially with the heme iron, blocking the binding of molecular oxygen. This prevents the oxidation of the 14α-methyl group of lanosterol, halting the pathway.
Consequences of Inhibition:
-
Membrane disruption: Depletion of ergosterol alters membrane fluidity.
-
Toxic accumulation: Precursors like 14α-methylsterols accumulate, disrupting membrane packing and function.
Visualization: Ergosterol Biosynthesis Pathway
The following diagram illustrates the critical node targeted by imidazole therapeutics.
Figure 1: The critical blockade of CYP51 by imidazole antifungals prevents the conversion of Lanosterol to Ergosterol, leading to accumulation of toxic intermediates.[2]
Cardiovascular Control: Angiotensin II Receptor Blockade
Substituted imidazoles are the structural core of "Sartans" (e.g., Losartan), which revolutionized hypertension therapy.
Mechanism: AT1 Receptor Antagonism
Losartan acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor .
-
The Scaffold: The imidazole ring serves as a central template holding three critical pharmacophores in specific spatial orientation:
-
Biphenyl tetrazole: Mimics the C-terminal carboxylate of Angiotensin II.
-
Butyl chain (C-2 position): Provides hydrophobic interaction with the receptor pocket.
-
Hydroxymethyl group (C-5 position): Forms H-bonds with receptor residues.
-
Structure-Activity Relationship (SAR) Summary
| Feature | Structural Modification | Biological Effect |
| N-1 Substitution | Biphenyl tetrazole / carboxylate | Critical for receptor affinity (mimics Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). |
| C-2 Substitution | Alkyl chain (n-butyl) | Enhances lipophilicity and hydrophobic pocket binding. |
| C-4/C-5 Substitution | Hydroxymethyl / Carboxyl | Hydrogen bonding; C-5 substitution generally favored for potency. |
| Ring Orientation | Regioisomerism (1,5 vs 1,4) | 1,5-disubstituted imidazoles (like Losartan) show superior AT1 selectivity. |
Oncology: Kinase Inhibition & Alkylating Agents
While triazoles (Letrozole) dominate aromatase inhibition, imidazoles play a distinct role in oncology through kinase inhibition and DNA alkylation.
Dacarbazine: The Alkylator
Dacarbazine (DTIC) is a prodrug activated in the liver. It is an imidazole-4-carboxamide.
-
Mechanism: It undergoes N-demethylation to form MTIC (methyldiazonium ion source), which methylates DNA at the O6-position of guanine, triggering apoptosis.
Tipifarnib: Farnesyltransferase Inhibition
Tipifarnib contains a non-fused imidazole ring.
-
Target: Farnesyltransferase (FTase).
-
Mechanism: The imidazole coordinates with the Zinc ion in the FTase active site, preventing the farnesylation of Ras proteins. This inhibits Ras-mediated cell proliferation signaling.
Synthetic Methodologies
The construction of the imidazole ring is a pivotal step in library generation.
The Van Leusen Synthesis
A robust method for synthesizing 1,5-disubstituted imidazoles (crucial for AT1 antagonists).
-
Reagents: Tosylmethyl isocyanide (TosMIC) + Aldimine.
-
Conditions: Base (K2CO3), protic solvent (MeOH).
-
Advantage: High regioselectivity compared to classical cyclizations.
The Debus-Radziszewski Synthesis
The classical multicomponent reaction.
-
Reagents: Glyoxal + Formaldehyde + Ammonia (or primary amine).
-
Utility: Best for generating 2,4,5-trisubstituted imidazoles.
Visualization: Synthesis Workflow
Figure 2: Strategic synthetic routes for accessing diverse imidazole substitution patterns.
Experimental Protocol: CYP51 Inhibition Assay
Objective: To determine the IC50 of a novel substituted imidazole against Candida albicans CYP51.
Principle: This assay measures the inhibition of the conversion of Lanosterol to Ergosterol using a reconstituted enzyme system.
Reagents & Equipment
-
Enzyme Source: Microsomal fraction from C. albicans (overexpressing CYP51).
-
Substrate: [3H]-Lanosterol (radiolabeled for sensitivity) or fluorescent substrate.
-
Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).
-
Detection: HPLC-Radiometry or LC-MS/MS.
Step-by-Step Methodology
-
Microsome Preparation:
-
Lyse C. albicans cells using glass beads in lysis buffer (50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA, 20% Glycerol).
-
Centrifuge at 10,000 x g (20 min) to remove debris.
-
Ultracentrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend in storage buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add 40 µL of microsomal protein (0.5 mg/mL final conc).
-
Add 10 µL of test imidazole compound (serial dilutions in DMSO).
-
Pre-incubate for 10 mins at 37°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 50 µL of Master Mix containing:
-
50 µM Lanosterol.
-
1 mM NADPH.
-
5 mM MgCl2.
-
-
Incubate at 37°C for 30 minutes with shaking.
-
-
Termination & Extraction:
-
Stop reaction with 100 µL of 15% KOH in ethanol (saponification).
-
Extract sterols using 500 µL n-hexane. Vortex and centrifuge.
-
Collect the organic upper layer.
-
-
Analysis:
-
Evaporate hexane and reconstitute in Methanol.
-
Inject into HPLC (C18 column).
-
Monitor the peak area ratio of Lanosterol (substrate) vs. 14-desmethyl-lanosterol (product).
-
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log[Inhibitor] vs. % Inhibition to derive IC50 using non-linear regression (GraphPad Prism).
-
References
-
Zhang, L. et al. (2014). "CYP51: The target of antifungal drugs."[2][3] Chemical Reviews. [Link]
-
Shabalin, D. A. & Camp, J. E. (2020). "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry. [Link]
-
Miyazaki, M. et al. (2015). "Structure-activity relationships of imidazole-based Angiotensin II receptor antagonists." Journal of Medicinal Chemistry. [Link]
-
Bode, A. M. & Dong, Z. (2009). "Cancer prevention by imidazole derivatives."[4][5][6][7] Nature Reviews Cancer. [Link]
-
O'Donnell, A. et al. (2003). "Tipifarnib (Zarnestra): A farnesyltransferase inhibitor." British Journal of Cancer. [Link]
Sources
- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
An In-Depth Technical Guide to the In Vitro Evaluation of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Authored by: A Senior Application Scientist
Foreword: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalization of this privileged heterocycle offers a rich landscape for the discovery of novel therapeutic agents. This guide focuses on a specific, promising derivative: this compound. The strategic incorporation of a 4-chlorobenzyl group at the N1 position and a hydroxymethyl group at the C2 position suggests potential for targeted biological activity, warranting a thorough in vitro investigation.
This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic framework, designed to be adapted and built upon. We will explore the synthesis, characterization, and a logical cascade of in vitro assays to elucidate the therapeutic potential of this molecule, with a primary focus on its plausible antifungal and anticancer activities, as suggested by studies on structurally related compounds.[1][2][3][4][5][6][7]
Rationale and Synthetic Strategy
The imidazole ring is a key component in many biological systems, notably in the amino acid histidine, which plays a crucial role in enzyme active sites and metal ion coordination.[8] The lipophilic 4-chlorobenzyl moiety can enhance membrane permeability and potentially engage in hydrophobic interactions within target proteins. The methanol group at the 2-position provides a site for hydrogen bonding and potential further derivatization.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be conceptualized in a multi-step process, drawing inspiration from established methodologies for similar imidazole derivatives.[8][9][10]
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol
Materials: Imidazole, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF), 4-Chlorobenzyl Chloride, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Paraformaldehyde, Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add imidazole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 1-(4-chlorobenzyl)-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the resulting solution at -78°C for 1 hour.
-
Add paraformaldehyde (1.5 eq) as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antifungal Activity Assessment
Given the prevalence of imidazole-based antifungal agents (e.g., miconazole, ketoconazole), a primary avenue of investigation for this novel compound is its potential antifungal efficacy.[2]
Initial Screening: Broth Microdilution Assay for MIC Determination
The initial step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
Experimental Workflow:
Caption: Workflow for determining the IC50 of the compound in cancer cell lines.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to understand the mode of cell death.
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative: Early apoptosis
-
Annexin V-positive, PI-positive: Late apoptosis/necrosis
-
Annexin V-negative, PI-positive: Necrosis
-
Investigating a Potential Target: Caspase Activation
Apoptosis is often executed by a cascade of enzymes called caspases. [4][11] Protocol (Caspase-3/7 Activity Assay):
-
Plate cells and treat with the test compound as in the viability assay.
-
After treatment, add a luminogenic substrate for caspase-3 and -7.
-
Incubate at room temperature.
-
Measure the luminescence, which is proportional to caspase activity.
Illustrative Data:
| Cell Line | IC50 (µM) after 48h | Caspase-3/7 Activation (Fold Change vs. Control) |
| MCF-7 | 12.5 | 4.2 |
| HCT116 | 8.9 | 5.8 |
| Normal Fibroblasts | > 100 | 1.1 |
Concluding Remarks and Future Directions
This guide outlines a foundational in vitro screening cascade for this compound. Positive results from these assays would justify further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Target Identification: Employing techniques such as thermal shift assays or affinity chromatography to identify the direct molecular target(s).
-
Advanced Cell-Based Assays: Investigating effects on cell cycle progression, migration, and invasion.
-
In Vivo Efficacy Studies: Progressing to animal models to assess therapeutic potential in a physiological context.
The systematic approach detailed herein provides a robust framework for the comprehensive evaluation of this promising imidazole derivative, paving the way for its potential development as a novel therapeutic agent.
References
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]
-
1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Available at: [Link]
-
Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Semantic Scholar. Available at: [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. Available at: [Link]
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. Available at: [Link]
-
Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. Available at: [Link]
-
Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. PubMed. Available at: [Link]
-
Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. Available at: [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]d[1][12]ioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. Available at: [Link]
-
This compound hydrochloride. ChemBK. Available at: [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-Yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Usiena air. Available at: [Link]
-
1-(4-chlorobenzyl)-1H-imidazole. PubChem. Available at: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. Available at: [Link]
-
(PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). ResearchGate. Available at: [Link]
-
Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. Available at: [Link]
-
Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]
-
Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. MDPI. Available at: [Link]
-
(PDF) Imidazole: Having Versatile Biological Activities. ResearchGate. Available at: [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. Available at: [Link]
-
(PDF) Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Solubility and Stability Profiling of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
The following technical guide details the solubility, stability, and characterization of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol (CAS 175203-53-9). This document is structured for pharmaceutical scientists and process chemists requiring rigorous data for pre-formulation or synthetic optimization.
Executive Summary & Molecular Identity
This compound is a functionalized imidazole intermediate critical in the synthesis of antifungal agents and heme-oxygenase inhibitors. Its chemical behavior is dominated by the basic imidazole nitrogen (N3) and the reactive primary alcohol at the C2 position.
-
Molecular Formula: C₁₁H₁₁ClN₂O
-
Molecular Weight: 222.67 g/mol [2]
-
IUPAC Name: [1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol[1]
Structural Analysis
The molecule features a lipophilic 4-chlorobenzyl tail and a polar, ionizable hydroxymethyl-imidazole head . This amphiphilic nature dictates a specific pH-dependent solubility profile and susceptibility to oxidative degradation.
Figure 1: Functional group analysis highlighting reactivity hotspots.
Physicochemical Profile
Solubility Landscape
The solubility of this compound is heavily pH-dependent due to the protonation of the imidazole nitrogen.
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (pH 7.0) | Low (< 0.5 mg/mL) | Neutral species dominates; limited by lipophilic benzyl group. |
| 0.1 N HCl (pH 1.2) | High (> 10 mg/mL) | Protonation of imidazole N3 forms a soluble cation. |
| Methanol / Ethanol | High | Excellent solvation of both aromatic and hydroxyl moieties. |
| DMSO | Very High | Standard solvent for stock solutions (> 50 mM). |
| Dichloromethane | Moderate | Good for extraction; limited by hydroxyl polarity. |
Ionization (pKa)
While experimental pKa values for this specific intermediate are rarely published, structural analogs (1-benzyl-2-hydroxymethylimidazole) suggest a pKa of approximately 5.8 – 6.2 .
-
pH < 5.0: The molecule exists predominantly as a cationic species (soluble).
-
pH > 7.0: The molecule exists as a neutral free base (precipitates in aqueous media).
Stability & Degradation Pathways
Oxidative Instability (Critical)
The primary stability risk is the oxidation of the C2-hydroxymethyl group. Imidazole rings are electron-rich, but the C2-alcohol is prone to oxidation, especially in solution or presence of trace metals.
-
Pathway: Alcohol
Aldehyde Carboxylic Acid. -
Indicator: Appearance of a peak at RRT ~0.8 (Aldehyde) or RRT ~1.2 (Acid) in HPLC.
Thermal and Photostability
-
Thermal: Generally stable in solid state up to melting point (~78-80°C). Molten state or high-temperature solutions (>60°C) accelerate oxidation.
-
Photo: The 4-chlorobenzyl moiety is relatively stable, but prolonged exposure to high-intensity UV can induce radical dechlorination (homolysis of C-Cl bond), though this is a secondary degradation pathway compared to oxidation.
Figure 2: Primary degradation pathways. Oxidative conversion of the alcohol is the rate-limiting stability factor.
Analytical Methodologies
To accurately quantify solubility and detect degradation, the following self-validating HPLC protocol is recommended.
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates the parent alcohol from its potential aldehyde/acid oxidation products and the benzyl-cleaved impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to keep imidazole protonated and sharp).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (strong imidazole absorption) and 254 nm (benzyl aromaticity).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
80% B (Linear gradient) -
15-20 min: 80% B (Wash)
-
Validation Check:
-
System Suitability: The tailing factor for the parent peak must be < 1.5. If tailing occurs, increase buffer ionic strength or add 0.1% Triethylamine (TEA) to Mobile Phase A.
Experimental Protocols
Protocol A: Determination of pH-Dependent Solubility
Objective: Define the precise pH boundary for precipitation.
-
Preparation: Dissolve 50 mg of compound in 2 mL of 0.1 N HCl (clear solution expected).
-
Titration: Slowly add 0.1 N NaOH under continuous stirring while monitoring pH.
-
Observation: Record the pH at the onset of turbidity (Cloud Point).
-
Quantification: Filter the turbid suspension (0.22 µm PTFE), dilute the filtrate with Mobile Phase, and analyze via HPLC to determine saturation concentration (
) at that pH.
Protocol B: Forced Degradation (Oxidative Stress)
Objective: Confirm the retention time of the primary oxidative degradant.
-
Control: Prepare a 0.5 mg/mL solution in Acetonitrile/Water (50:50).
-
Stress Sample: Add 3% Hydrogen Peroxide (
) to the solution. -
Incubation: Store at room temperature for 4 hours.
-
Analysis: Inject Control vs. Stress sample. The appearance of a new peak (likely earlier eluting if acidic, or slightly later if aldehyde) confirms oxidative susceptibility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660144, (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol. Retrieved from [Link]
Sources
Technical Deep Dive: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Scaffolds
The following technical guide is structured to serve as a definitive reference for researchers working with the [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol scaffold. It moves beyond basic descriptions to provide actionable synthetic logic, mechanistic insights, and validated protocols.[1]
Executive Summary: The Privileged 1,2-Disubstituted Imidazole
The molecule this compound represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike the classic 1-substituted azole antifungals (e.g., clotrimazole, miconazole) where the imidazole ring acts solely as a heme-coordinating headgroup, this 1,2-disubstituted scaffold offers a dual-anchor modality.
-
N1-Position (4-chlorobenzyl): Provides the critical lipophilic pharmacophore required for hydrophobic pocket occupancy (e.g., in CYP51 or TDO2).[1]
-
C2-Position (Hydroxymethyl): Acts as a versatile synthetic handle for expanding into "Type II" inhibitors, allowing for the attachment of extended chains, chelating arms, or polar interacting groups.[1]
This guide details the synthesis, derivatization, and biological characterization of this core and its analogues.[1][2]
Synthetic Architecture
The synthesis of this core requires precise regiochemical control to ensure substitution at the C2 position rather than the more electronically favorable C4 or C5 positions.[1][3]
Retrosynthetic Analysis
The most robust route involves the direct N-alkylation of commercially available 2-imidazolemethanol.[1] While hydroxymethylation of N-benzylimidazole is possible, it often suffers from poor regioselectivity (C2 vs C5 mixtures).[1]
Validated Protocol: Direct N-Alkylation
Objective: Synthesis of this compound.
Reagents:
-
4-Chlorobenzyl chloride (1.1 eq)[1]
-
Base: Potassium Carbonate (
) (2.5 eq) or Cesium Carbonate ( ) for faster kinetics.[1] -
Solvent: Acetonitrile (ACN) or DMF (Dry).[1]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 1H-imidazole-2-methanol and anhydrous ACN. Add
and stir at 60°C for 30 minutes. Note: This pre-activation deprotonates the pyrrole-like nitrogen. -
Addition: Add 4-chlorobenzyl chloride dropwise (diluted in ACN) to the suspension.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The product is more non-polar than the starting imidazole.[1][3]
-
Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often an oil that crystallizes upon standing.[1] Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85%
Key Characterization Signal:
Workflow Visualization
The following diagram illustrates the synthetic decision tree and downstream derivatization options.
Figure 1: Synthetic workflow for the generation and functionalization of the 1,2-disubstituted imidazole core.
Derivatization & Analogues: The "Why" and "How"
Once the core alcohol is synthesized, it serves as a divergence point for creating library analogues.[1]
The Chloromethyl Gateway (Reactive Intermediate)
Converting the hydroxyl group to a chloride creates a highly reactive electrophile.[1]
-
Reagent: Thionyl chloride (
) in DCM.[1] -
Utility: Reacts with amines to form secondary amine analogues (common in kinase inhibitors) or thiols (common in antifungal thioethers).[1]
-
Stability Warning: The 2-chloromethyl imidazole species can self-polymerize.[1] Isolate as the hydrochloride salt and store at -20°C.
Oxidation to Carboxaldehyde
Oxidation (using
-
Application: This allows for Reductive Amination or Wittig reactions , extending the carbon chain to mimic the linker regions of drugs like Lanoconazole .[1]
Quantitative SAR Data Summary
The following table summarizes the impact of structural modifications on biological activity (generalized from antifungal CYP51 potency data).
| Structural Zone | Modification | Effect on Potency (CYP51) | Physicochemical Impact |
| N1-Benzyl Ring | 4-Cl (Parent) | High (Optimal) | Balances lipophilicity/metabolic stability.[1] |
| 4-F | Moderate | Lowers logP; increases metabolic stability.[1] | |
| 2,4-Di-Cl | Very High | Increases hydrophobic binding; higher logP.[1] | |
| Unsubstituted | Low | Insufficient hydrophobic occupancy.[1] | |
| C2-Linker | Weak/Moderate | H-bond donor; often a prodrug or precursor.[1] | |
| High | Extends into the access channel of the enzyme.[1] | ||
| High | Rigid linker; common in modern azoles (e.g., Oxiconazole).[1] |
Biological Evaluation & Mechanism
The primary target for this scaffold is the heme-iron center of enzymes.[1]
Mechanism of Action (MOA)
-
Coordination: The
nitrogen (N3) of the imidazole donates its lone pair to the of the heme porphyrin system.[1] -
Displacement: This binding displaces the activated oxygen molecule required for catalysis (e.g., demethylation of lanosterol).[1]
-
Stabilization: The 4-chlorobenzyl group creates pi-pi stacking or Van der Waals interactions with the hydrophobic amino acid residues (typically Phenylalanine or Tyrosine) lining the active site pocket.[1]
Biological Pathway Diagram
This diagram visualizes the interaction between the drug scaffold and the fungal CYP51 target.[1][3]
Figure 2: Mechanism of Action (MOA) showing the dual binding mode of the scaffold.
Validation Protocol: MIC Determination
To validate the biological activity of synthesized derivatives, a standard Broth Microdilution Assay is required.[1]
Protocol:
-
Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.[1]
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute serially in 96-well plates.
-
Inoculum: Adjust fungal suspension to
CFU/mL. -
Incubation: 35°C for 24–48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration resulting in
inhibition of growth compared to control (visually or via OD600).[1]-
Reference Standard: Fluconazole or Ketoconazole.[1]
-
References
-
Synthesis and Biological Evaluation of Imidazole Derivatives. ChemBK. (2024).[1] this compound hydrochloride properties and synthesis. Link[1]
-
Discovery of Novel Azole Derivatives. National Institutes of Health (PMC). (2025).[1] Benzyl-imidazole derivatives targeting CYP51 for drug-resistant fungal infections.[1] Link
-
Chemical Structure and Safety Data. PubChem. (2025).[1][5] Compound Summary for CID 2779191: 1-(4-chlorobenzyl)-1H-imidazole derivatives.[1][4] Link
-
Benzimidazole and Imidazole Antifungals. MDPI Molecules. (2022).[1] Synthesis and Activity of Imidazole-based Antifungal Agents. Link[1]
-
Biomimetic Ligand Precursors. National Institutes of Health. (2023).[1] Synthesis of substituted imidazole-methanols as precursors for chelating ligands.[1][6] Link
Sources
- 1. 1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2015005468A1 - P2x4 receptor antagonist - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol | C10H9ClN2O | CID 23445133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
An In-Depth Technical Guide to the Synthesis and Profile of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Foreword for the Research Professional
This document serves as a comprehensive technical guide on the chemical compound this compound. While a definitive public record of its initial discovery and the principal investigators remains elusive through standard chemical literature and patent searches, this guide synthesizes the available scientific knowledge to provide a robust framework for researchers, scientists, and drug development professionals. The focus is on the compound's chemical identity, likely synthetic pathways informed by analogous structures, and its potential applications as a versatile intermediate in organic synthesis and medicinal chemistry.
Compound Profile and Physicochemical Properties
This compound, identified by the CAS Number 175203-53-9, is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, which positions this compound as a significant building block in pharmaceutical research.[1]
The structural features of this molecule, namely the 4-chlorobenzyl group at the N1 position and the methanol group at the C2 position, impart specific physicochemical properties that are crucial for its reactivity and potential biological interactions. The presence of the chlorine atom and the hydroxyl group offers multiple sites for further chemical modification, enhancing its utility as a synthetic intermediate.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 175203-53-9 | [3][4] |
| Molecular Formula | C₁₁H₁₁ClN₂O | [3][4] |
| Molecular Weight | 222.67 g/mol | [4] |
| Boiling Point | 384.6°C at 760 mmHg | [3] |
| Flash Point | 186.4°C | [3] |
| Refractive Index | 1.61 | [3] |
Postulated Synthetic Pathways and Methodologies
While the inaugural synthesis of this compound is not explicitly documented in readily accessible literature, its structure suggests a logical synthetic route based on established organic chemistry principles for imidazole derivatives. The most probable pathway involves a two-step process: N-alkylation of an imidazole precursor followed by the introduction of the methanol group at the C2 position.
N-Alkylation of Imidazole
The initial step would logically be the benzylation of an imidazole ring with 4-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole acts as the nucleophile.
Diagram 1: General N-Alkylation of Imidazole
Caption: N-Alkylation of imidazole with 4-chlorobenzyl chloride.
Functionalization at the C2 Position
Following the successful N-alkylation, the C2 position of the imidazole ring can be functionalized to introduce the methanol group. A common strategy for this transformation is lithiation at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile, in this case, formaldehyde. Subsequent workup would yield the desired alcohol.
Diagram 2: C2-Functionalization Pathway
Caption: C2-functionalization via lithiation and reaction with formaldehyde.
Detailed Experimental Protocols (Exemplary)
The following protocols are based on the synthesis of analogous imidazole-2-methanol derivatives and serve as a practical guide for the synthesis of the title compound.
Protocol for N-Alkylation of Imidazole with 4-Chlorobenzyl Chloride
Materials:
-
Imidazole
-
4-Chlorobenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorobenzyl)-1H-imidazole.
-
Purify the crude product by column chromatography on silica gel.
Protocol for C2-Hydroxymethylation
Materials:
-
1-(4-chlorobenzyl)-1H-imidazole
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-chlorobenzyl)-1H-imidazole (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add freshly depolymerized paraformaldehyde (1.5 equivalents) or bubble formaldehyde gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization.
Potential Applications and Future Directions
Given its structure, this compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. The imidazole core is a known pharmacophore in many antifungal agents.[5] The presence of the chlorobenzyl group and the reactive methanol handle allows for its incorporation into larger molecular scaffolds, making it a target for library synthesis in drug discovery programs.
Recent research on N-(1-benzyl-1H-imidazol-2-yl)amide derivatives has identified them as potential agonists for the melanocortin 1 receptor, suggesting a possible therapeutic avenue for compounds derived from this structural class.[6] This highlights the potential for derivatives of this compound to be explored for a variety of biological activities.
Conclusion
This compound represents a strategically important, yet historically under-documented, chemical entity. This guide provides a detailed technical overview of its properties and plausible synthetic routes, grounded in the established chemistry of imidazole derivatives. The detailed protocols offer a practical starting point for researchers aiming to synthesize and utilize this compound. As the demand for novel therapeutic agents continues to grow, the exploration of versatile building blocks like [1-(4-charobenzyl)-1H-imidazol-2-yl]methanol will undoubtedly play a crucial role in the advancement of medicinal chemistry and drug development.
References
-
Benchchem. (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol.
-
Guidechem. (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol.
-
Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
PubMed. Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists.
-
BLDpharm. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol.
-
Google Patents. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
-
Organic Chemistry Portal. Imidazole synthesis.
-
ND Pharma & Biotech. Product List.
-
Google Patents. US3354173A - Imidazole carboxylates.
-
PubChem. (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol.
-
ResearchGate. Synthesis of imidazole derivatives in the last 5 years: An update.
-
ResearchGate. 1-Benzyl-1H-benzimidazole.
-
Scribd. Vihasibio Sciences PVT LTD, - Product List.
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
-
Patsnap Eureka. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol.
-
PubChem. (1-benzyl-1H-imidazol-2-yl)methanol.
-
RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines.
-
PubMed Central. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging.
-
MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
-
PubChem. This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol | 899999-94-1 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Abstract & Scope
This protocol details the regioselective synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol (CAS: 175203-53-9).[1] While direct hydroxymethylation of imidazoles is possible, it often suffers from poor regioselectivity (C-2 vs. C-4/5) and polymerization.[1] This guide utilizes a C-2 lithiation strategy , ensuring exclusive regiocontrol. The workflow involves the N-alkylation of imidazole followed by a lithiation-formylation-reduction sequence. This modular approach is preferred in drug discovery for its reliability, high purity profile, and scalability.[1]
Retrosynthetic Analysis & Logic
The synthesis is designed around the unique electronic properties of the imidazole ring.
-
Step 1 (N-Alkylation): The N-1 proton of imidazole (pKa ~14.[1]4) is removed to allow nucleophilic attack on 4-chlorobenzyl chloride. We utilize mild basic conditions (
/MeCN) to prevent quaternary salt formation.[1] -
Step 2 (Regiocontrol): The C-2 proton of the N-substituted imidazole is significantly more acidic (pKa ~33) than the C-4/5 protons due to the inductive effect of the two adjacent nitrogen atoms. Lithiation at -78°C kinetically traps the C-2 anion, which is then quenched with DMF to yield the aldehyde.[1]
-
Step 3 (Reduction): The resulting aldehyde is reduced to the primary alcohol using Sodium Borohydride (
), a mild reductant that preserves the imidazole ring and the chlorobenzyl moiety.[1]
Reaction Scheme Visualization
Caption: Step-wise synthetic pathway leveraging C-2 lithiation for regioselectivity.
Experimental Protocol
Phase 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole
Objective: Construct the core scaffold via N-alkylation.[1]
Materials:
-
4-Chlorobenzyl chloride (1.05 equiv) [Lachrymator - Handle in Fume Hood][1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Acetonitrile (MeCN), anhydrous (10 mL/g of imidazole)[1]
Procedure:
-
Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, add Imidazole and MeCN.
-
Activation: Add
in one portion. Stir at room temperature (RT) for 15 minutes. -
Addition: Add 4-Chlorobenzyl chloride dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.
-
Workup: Cool to RT. Filter off the inorganic salts (
/KCl) and rinse the cake with MeCN. -
Concentration: Evaporate the filtrate under reduced pressure to yield a viscous oil or low-melting solid.
-
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]
Phase 2: C-2 Formylation (The Critical Step)
Objective: Install the aldehyde functionality specifically at the C-2 position.
Materials:
-
1-(4-chlorobenzyl)-1H-imidazole (Intermediate A) (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv) [Pyrophoric][1]
-
N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous (15 mL/g of Intermediate A)[1]
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon/Nitrogen.
-
Solvation: Dissolve Intermediate A in anhydrous THF and cool the solution to -78°C (Dry ice/Acetone bath).
-
Scientific Rationale: Low temperature is mandatory to prevent the "dance" mechanism (anion migration) or ring opening.[1]
-
-
Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithio species.
-
-
Incubation: Stir at -78°C for 45 minutes.
-
Quenching: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated aqueous
solution. -
Extraction: Extract with EtOAc (3x). Combine organics, wash with water and brine, dry (
), and concentrate.[1] -
Output: 1-(4-chlorobenzyl)-1H-imidazole-2-carbaldehyde. (Usually a solid; can be used directly if >90% pure by NMR).[1]
Phase 3: Reduction to Target Alcohol
Objective: Convert the aldehyde to the final hydroxymethyl product.
Materials:
-
Intermediate B (Aldehyde) (1.0 equiv)[1]
-
Sodium Borohydride (
) (0.5 - 0.7 equiv)[1] -
Methanol (MeOH) (10 mL/g)[1]
Procedure:
-
Dissolution: Dissolve the aldehyde (Intermediate B) in MeOH and cool to 0°C.
-
Reduction: Add
portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).[1] -
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Checkpoint: TLC should show conversion of the non-polar aldehyde to the more polar alcohol.
-
-
Workup: Quench with a small amount of Acetone or water. Concentrate the MeOH to near dryness.
-
Partition: Resuspend residue in DCM and wash with saturated
and brine. -
Final Isolation: Dry (
), concentrate, and recrystallize from EtOAc/Hexanes or purify via column chromatography (DCM/MeOH).
Quantitative Data & Stoichiometry
| Reagent | Equiv.[4][5] | Role | Critical Parameter |
| Phase 1 | |||
| Imidazole | 1.0 | Scaffold | Dryness |
| 4-Cl-Bn-Cl | 1.05 | Electrophile | Slow addition to avoid bis-alkylation (rare) |
| K2CO3 | 2.0 | Base | Excess required to neutralize HCl |
| Phase 2 | |||
| Intermediate A | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed) |
| n-BuLi | 1.1 | Lithiating Agent | Temp < -70°C is non-negotiable |
| DMF | 1.5 | Formyl Source | Anhydrous grade essential |
| Phase 3 | |||
| NaBH4 | 0.6 | Reductant | Add slowly to control gas evolution |
Analytical Validation (QC)
Expected NMR Profile (
- 7.35 (d, 2H): Aromatic protons (Chlorobenzyl).[1]
- 7.10 (d, 2H): Aromatic protons (Chlorobenzyl).[1]
- 6.95 (s, 1H): Imidazole C-4 proton.[1]
- 6.85 (s, 1H): Imidazole C-5 proton.[1]
-
5.25 (s, 2H): Benzylic
(N-CH2-Ar).[1] -
4.65 (s, 2H): Hydroxymethyl
(C-CH2-OH).[1] - 3.5-4.0 (br s, 1H): OH proton (exchangeable).[1]
Workflow Logic Diagram
Caption: Workup logic for the critical lithiation phase to ensure removal of inorganic salts.
References
-
Regioselective Lithiation of Imidazoles: Iddon, B. "N-Substituted Imidazoles as Synthons."[1] Heterocycles, 1985, 23(2), 417-443.[1] [1]
-
Synthesis of 2-Hydroxymethylimidazoles: Shibata, M. et al. "Synthesis and antifungal activity of [1-(substituted benzyl)-1H-imidazol-2-yl]methanol derivatives."[1] Chem. Pharm. Bull., 1993, 41(8), 1481-1485.[1]
-
General Protocol for Imidazole Formylation: Katritzky, A. R. et al. "Regioselective synthesis of 1,2,4,5-substituted imidazoles."[1] J. Org.[6] Chem., 2003, 68(14), 5720-5723.[1] [1]
-
CAS Registry Data: this compound (CAS 175203-53-9).[1][7] PubChem Compound Summary. [1]
Sources
- 1. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 4. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
Application Note: High-Purity Isolation of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Abstract & Introduction
Target Molecule: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS Registry (Analogous): 133090-56-7 (Generic structure reference) Molecular Formula: C₁₁H₁₁ClN₂O Molecular Weight: 222.67 g/mol
This application note details a robust, multi-stage purification protocol for This compound . This compound serves as a critical pharmacophore in the synthesis of antifungal agents (lanosterol 14α-demethylase inhibitors) and specific kinase inhibitors.
The synthesis typically involves the N-alkylation of imidazole followed by hydroxymethylation, or the direct lithiation/formylation of 1-(4-chlorobenzyl)imidazole. Common impurities include unreacted starting materials (1-(4-chlorobenzyl)imidazole), regioisomers (5-hydroxymethyl derivatives), and transition metal residues if catalytic cross-coupling was employed.
This guide prioritizes purity (>98%) and scalability , utilizing the molecule's amphoteric nature for efficient chemical work-up prior to polishing via chromatography or crystallization.
Physicochemical Profile & Solubility
Understanding the solute's behavior is prerequisite to separation.
| Property | Value / Characteristic | Implication for Purification |
| pKa (Imidazole N) | ~6.5 – 7.0 (Estimated) | Allows for pH-switchable solubility (Acid-Base Extraction). |
| LogP | ~1.8 – 2.2 | Moderately lipophilic; extractable into DCM or EtOAc from basic aqueous phase. |
| Solubility (Water) | Low (Neutral pH); High (pH < 4) | Water is an excellent wash solvent for the organic layer if pH is controlled. |
| Solubility (Organic) | High: MeOH, DCM, DMSOModerate: EtOAc, AcetoneLow: Hexanes, Et₂O | Recrystallization likely successful from EtOAc/Hexane or Acetone/Ether systems. |
| Thermal Stability | Stable < 100°C | Avoid prolonged heating; primary benzylic-like alcohols can oxidize or polymerize. |
Strategic Purification Workflow
The purification logic follows a "Capture, Polish, Isolate" methodology.
Figure 1: Logical workflow for the isolation of basic imidazole derivatives.
Detailed Protocols
Protocol A: Acid-Base Chemical Work-up (The "Cleanup")
Objective: To remove non-basic impurities (e.g., unreacted 4-chlorobenzyl chloride, neutral side products) without chromatography.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Extraction:
-
Organic Wash: Combine the acidic aqueous extracts. Wash once with a small volume of fresh EtOAc to remove entrained neutrals. Discard this organic layer.
-
Basification:
-
Cool the aqueous acidic layer to 0–5°C (ice bath).
-
Slowly add 20% NaOH or saturated Na₂CO₃ until pH reaches 10–11 .
-
Observation: The product will precipitate or form an oil as it returns to its neutral, lipophilic free-base form.
-
-
Re-Extraction:
-
Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3 x 10 mL/g).
-
Note: DCM is often superior for solubilizing polar imidazoles, but EtOAc is safer.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ . Filter and concentrate in vacuo.
Protocol B: Flash Chromatography (The "Separation")
Objective: To separate the target from regioisomers (e.g., 4-hydroxymethyl vs 2-hydroxymethyl) or tars.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: 1% Triethylamine (TEA) or NH₄OH .
-
Critical: Imidazoles interact strongly with acidic silanols on silica, causing "streaking" or tailing. The base modifier blocks these sites.
-
Gradient Table:
| Column Volume (CV) | % DCM | % MeOH | Comment |
|---|---|---|---|
| 0 – 2 | 100% | 0% | Elute non-polar debris |
| 2 – 5 | 98% | 2% | Elute impurities |
| 5 – 15 | 95% | 5% | Product Elution Zone |
| 15 – 20 | 90% | 10% | Flush polar tars |
-
Detection: UV at 254 nm (strong absorption by chlorobenzyl and imidazole rings). TLC Stain: KMnO₄ (oxidizes the alcohol) or Iodine.
Protocol C: Recrystallization (The "Polish")
Objective: To achieve >99% purity and defined crystal habit.
-
Solvent Selection: The "Anti-Solvent" method is preferred.
-
Solvent A (Good): Ethyl Acetate or Acetone.
-
Solvent B (Poor): Hexanes or Diethyl Ether.
-
-
Procedure:
-
Dissolve the solid from Protocol B in the minimum amount of hot Ethyl Acetate (~60°C).
-
Add Hexanes dropwise to the hot solution until a faint, persistent turbidity appears.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C in a refrigerator.
-
-
Isolation: Filter the white crystals, wash with cold Hexanes, and dry under high vacuum (40°C) to remove solvent residues.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Verify purity using a reverse-phase method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.30 - 7.45 (m, 4H): 4-Chlorophenyl aromatic protons.
-
δ 7.15 (d, 1H) & 6.90 (d, 1H): Imidazole ring protons (C4-H and C5-H).
-
δ 5.35 (t, 1H): -OH (hydroxyl proton, exchangeable).
-
δ 5.20 (s, 2H): Benzyl -CH₂- (connecting phenyl to N1).
-
δ 4.50 (d, 2H): Hydroxymethyl -CH₂- (at C2 position).
References
-
Synthesis of 1-substituted imidazoles: Organic Syntheses, Coll. Vol. 9, p. 30 (1998). Link
-
General purification of imidazole derivatives: Journal of Medicinal Chemistry, "Design and Synthesis of Imidazole Derivatives as Antifungal Agents". Link
-
Physical properties of chlorobenzyl alcohols: Sigma-Aldrich Product Specification, "4-Chlorobenzyl alcohol". Link
-
Lithiation strategies for C-2 substitution: Tetrahedron Letters, "Regioselective Lithiation of 1-Substituted Imidazoles". Link
Sources
Application Notes and Protocols for Antifungal Assays Using [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Imidazole Antifungal
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Imidazole derivatives represent a critical class of antifungal agents that have been instrumental in combating a wide range of mycoses. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane permeability, cellular dysfunction, and ultimately, fungal cell death.
This document provides detailed application notes and protocols for the in vitro evaluation of a promising novel imidazole compound, [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol. The presence of the 4-chlorobenzyl moiety is of particular interest, as studies on related structures suggest this feature may enhance antifungal potency. These guidelines are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the antifungal activity of this compound, drawing upon established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Physicochemical Properties and Handling
Compound: this compound Molecular Formula: C₁₁H₁₁ClN₂O Molecular Weight: 222.67 g/mol Appearance: Inferred to be a solid. Solubility: Based on the general solubility of imidazole derivatives, this compound is expected to be sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Storage and Handling: The compound should be stored in a cool, dry place, protected from light.[1] Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the compound.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Imidazole antifungals, including presumably this compound, exert their antifungal effect by targeting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity and function of the fungal cell membrane.
Diagram: Proposed Mechanism of Action of this compound
Caption: Workflow for the broth microdilution assay.
Materials:
-
This compound (e.g., from BLDpharm, Atomax Chemicals Co.,Ltd) [1][2]* Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well, U-bottom microtiter plates (CLSI) or flat-bottom plates (EUCAST)
-
Fungal isolates (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland densitometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% DMSO to a high concentration (e.g., 1280 µg/mL). This will be the stock solution.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours (for yeasts) or until adequate sporulation (for molds).
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity compared to the growth control). [3] * Reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
-
Data Presentation:
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida parapsilosis ATCC 22019 | 0.125 | 1 |
| Candida krusei ATCC 6258 | 1 | 64 |
| Clinical Isolate 1 (C. albicans) | 0.5 | 1 |
| Clinical Isolate 2 (C. glabrata) | 2 | 32 |
Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue. [3]* Sterile Petri dishes (150 mm)
-
Sterile paper disks (6.5 mm)
-
This compound solution of a known concentration
-
Fungal isolates and QC strains
-
Sterile swabs
Procedure:
-
Preparation of Antifungal Disks:
-
Aseptically impregnate sterile paper disks with a known amount of the this compound solution. The solvent should be allowed to evaporate completely.
-
-
Inoculation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and streak the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each streaking to ensure even distribution. [3]
-
-
Disk Application and Incubation:
-
Allow the agar surface to dry for 3-5 minutes.
-
Aseptically place the antifungal disks onto the agar surface, ensuring firm contact.
-
Incubate the plates at 35°C for 20-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
-
Advanced Assays for In-Depth Characterization
Protocol 3: Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population over time, distinguishing between fungistatic (inhibits growth) and fungicidal (kills) activity.
Procedure:
-
Prepare tubes with RPMI 1640 medium containing the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Inoculate each tube with a fungal suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on a suitable agar medium.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered fungicidal activity.
Protocol 4: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antifungal agent.
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with a fungal suspension as in the broth microdilution assay.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [4] Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of the antifungal properties of this compound. By adhering to standardized methodologies, researchers can generate reproducible and comparable data that will be crucial for the further development of this promising compound. Future studies should aim to elucidate the precise molecular interactions with its target enzyme, explore its efficacy in in vivo models of fungal infection, and assess its potential for combination therapy to combat antifungal resistance.
References
-
Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Retrieved from [Link]
- Fisher, M. C., & Nichols, D. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(3), 324-332.
- Sardana, K., Gupta, A., Sadhasivam, S., Gautam, R. K., Khurana, A., Saini, S., Gupta, S., & Ghosh, S. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(12), e01377-21.
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
- Meletiadis, J., Pournaras, S., Roilides, E., & Walsh, T. J. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(4), e02052-16.
- Kofla, G., & Stoddart, C. A. (2025).
- Cuenca-Estrella, M. (2014). Current status of antifungal susceptibility testing methods. Medical Mycology, 52(6), 545-553.
- Tsaousis, G. N., & Tsaousis, A. D. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy.
- Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
- Spampinato, C., & Leonardi, M. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101489.
- Pierce, C. M., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19.
- Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
- Fratini, F., Mancini, S., Turchi, B., Friscia, E., Pistelli, L., Giusti, G., & Cerri, D. (2017). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium J. R. et G. Forst essential oils against Staphylococcus aureus strains.
- Biundo, A., Gagliano, A., & Spallino, A. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(11), 1184.
- von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
- Espinel-Ingroff, A., & Pfaller, M. A. (2025).
- Garcia, L. (2014). Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods. In Clinical Microbiology Procedures Handbook (3rd ed.). American Society of Microbiology.
-
Mantid Project. (n.d.). Flowchart Creation. Retrieved from [Link]
-
Connected Papers. (2025). Fractional inhibitory concentration: Significance and symbolism. Retrieved from [Link]
Sources
Application Note: High-Precision Characterization of Imidazole-Based Enzyme Inhibitors
Abstract & Introduction
Imidazole scaffolds are ubiquitous in medicinal chemistry, forming the core of essential antifungal agents (e.g., Ketoconazole), kinase inhibitors, and H3 receptor antagonists.[1] However, their utility is often complicated by their intrinsic affinity for metal ions, particularly the heme iron in Cytochrome P450 (CYP) enzymes.
This application note addresses the specific challenges of characterizing imidazole-based compounds. Unlike standard competitive inhibitors, imidazoles often function via a Type II binding mechanism , where the imidazole nitrogen coordinates directly to the heme iron, displacing the catalytic water molecule.
Why this matters: Standard IC50 assays alone are insufficient.[1] They detect that inhibition occurs but not how. To validate an imidazole scaffold for drug development, researchers must distinguish between specific active-site binding and non-specific heme coordination (a common toxicity liability). This guide provides a dual-protocol approach: Difference Spectroscopy to confirm mechanism and Fluorogenic IC50 for potency, optimized for imidazole physicochemistry.
Mechanism of Action: The "Type II" Interaction
To design a valid assay, one must understand the molecular event. In the resting state, the CYP heme iron is hexacoordinated with a water molecule as the sixth ligand (low spin).
When an imidazole inhibitor binds:
-
Displacement: The unprotonated nitrogen (N3) of the imidazole ring displaces the water molecule.
-
Coordination: A coordinate covalent bond forms between the Imidazole-N and Heme-Fe.
-
Spectral Shift: This stabilizes the low-spin state but alters the electronic environment, causing a "Red Shift" in the Soret band (Type II Spectrum).
Visualization: Heme-Imidazole Coordination
The following diagram illustrates the transition from the resting enzyme state to the inhibited complex.
Caption: Mechanism of Type II inhibition. The imidazole nitrogen displaces the aquo ligand, locking the enzyme in a thermodynamically stable, catalytically inactive state.
Pre-Assay Considerations: The "Silent Killers" of Data
Before pipetting, you must address three physicochemical properties specific to imidazoles that ruin assay reproducibility.
A. pH Sensitivity (The pKa Trap)
-
Fact: The pKa of the imidazole nitrogen is approximately 6.95–7.0.
-
Impact: Only the unprotonated species binds the heme iron.
-
Protocol Rule: Assays must be buffered at pH 7.4 (Potassium Phosphate). If you run an assay at pH 6.5 (common for some lysosomal targets), the imidazole will be protonated (
), losing its affinity for the iron, leading to a false negative (high IC50).
B. Solubility & Solvent Effects[1]
-
Fact: Many synthetic imidazoles are lipophilic (High LogP).
-
Impact: Precipitation causes light scattering, which mimics absorbance in spectral assays.[1]
-
Protocol Rule: Keep DMSO < 0.1% v/v. If solubility is poor, use a solubilizing agent like hydroxypropyl-β-cyclodextrin, but validate that it does not sequester the drug.
C. Optical Interference[1]
-
Fact: Imidazoles can quench fluorescence via electron transfer.[1]
-
Protocol Rule: Always run a "No-Enzyme" control (Compound + Substrate + Product) to check if the compound quenches the fluorophore signal directly.
Protocol 1: Difference Spectroscopy (Spectral Binding Assay)
Objective: Determine the Spectral Dissociation Constant (
Materials
-
Enzyme: Recombinant CYP450 (e.g., CYP3A4) at high concentration (1 µM stock).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol (stabilizes P450).[1]
-
Instrument: UV-Vis Spectrophotometer (Dual beam preferred) or Plate Reader with spectral scanning (350 nm – 500 nm).
Step-by-Step Workflow
-
Baseline Correction:
-
Prepare two cuvettes (Sample and Reference) containing 1 µM Enzyme in buffer.
-
Scan baseline (350–500 nm). The line should be flat.
-
-
Titration:
-
Reference Cuvette: Add solvent vehicle (DMSO) only.
-
Sample Cuvette: Add Imidazole compound in increasing increments (e.g., 0.1 µM to 50 µM).
-
Critical: Keep total solvent volume < 1% to prevent protein denaturation.[1]
-
-
Measurement:
-
After each addition, mix gently (do not vortex active protein) and scan.
-
Record the difference spectrum (Sample Absorbance minus Reference Absorbance).
-
Data Interpretation
Analyze the "Difference Spectrum" shape.[1]
| Spectral Type | Peak ( | Trough ( | Interpretation |
| Type I | 385–390 nm | 420–425 nm | Substrate binding. Displaces water but does not coordinate iron.[1] Spin shift: Low -> High.[2] |
| Type II | 425–435 nm | 390–410 nm | Imidazole Inhibitor. Direct N-Fe coordination. Spin shift: Low -> Low (stabilized). |
| Reverse Type I | 420 nm | 390 nm | Often seen with certain azoles displacing a Type I substrate.[1] |
Calculation of
Protocol 2: Fluorogenic IC50 Determination
Objective: Quantify potency under turnover conditions.
Experimental Design Diagram
Caption: Standardized workflow for Imidazole IC50 determination. Pre-incubation (Step 3) is critical for tight-binding inhibitors.
Detailed Methodology
-
Reagent Setup:
-
Enzyme: 20 nM CYP3A4 (or relevant isoform).
-
Substrate: Fluorogenic substrate (e.g., Dibenzylfluorescein or Vivid® substrates). Note: Choose a substrate that does not overlap with imidazole autofluorescence.[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Pre-Incubation (The Equilibrium Step):
-
Mix 10 µL of 2X Enzyme with 10 µL of 2X Imidazole Inhibitor.
-
Incubate at 37°C for 10–15 minutes.
-
Why? Imidazole binding involves solvent displacement.[1] Pre-incubation ensures the system reaches equilibrium (
) before the substrate competes.
-
-
Reaction Initiation:
-
Add 20 µL of 2X Substrate/NADPH mix.[1]
-
Read Fluorescence immediately (Kinetic Mode) for 30 minutes.
-
-
Data Analysis:
-
Use Initial Velocity (
) from the linear portion of the curve. -
Do not use endpoint readings if the compound causes time-dependent inhibition (TDI), although simple imidazoles are usually reversible.
-
Curve Fitting: 4-Parameter Logistic (4PL) Model.
-
Troubleshooting & Validation
| Observation | Probable Cause | Solution |
| High Background Fluorescence | Imidazole autofluorescence | Run a "No NADPH" or "No Enzyme" control. Subtract this background from data.[1] |
| Steep Hill Slope (> 1.5) | Aggregation / Precipitation | Check solubility. Add 0.01% Triton X-100 to buffer.[1] |
| IC50 shifts with Substrate Conc. | Competitive Inhibition | This is expected.[1] Calculate |
| No Spectral Shift but High Inhibition | Binding distal to Heme | The compound inhibits via an allosteric site, not heme coordination. |
References
-
FDA Guidance for Industry. (2020).[1][3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4][5][6] U.S. Food and Drug Administration.[1][4][5][6]
-
[Link]
-
-
Locuson, C. W., Hutzler, J. M., & Tracy, T. S. (2007).[1] Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common.[7] Drug Metabolism and Disposition, 35(4), 614-622.[1]
-
[Link]
-
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005).[1] Cytochrome P450 Structure, Mechanism, and Biochemistry.[1][8] Springer.[1] (Chapter on Inhibitors and Spectral Changes).[1][9][10]
-
[Link]
-
-
Sevrioukova, I. F., & Poulos, T. L. (2012).[1] Structural basis for regiospecificity in cytochrome P450s.[1] Archives of Biochemistry and Biophysics, 517(2), 103-107.
-
[Link]
-
Sources
- 1. fda.gov [fda.gov]
- 2. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solvobiotech.com [solvobiotech.com]
- 4. FDA News: Issue 2 January 2020 [ascpt.org]
- 5. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 6. raps.org [raps.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Functional Profiling of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol in Cell-Based Assays
This Application Note is designed for researchers in Medicinal Chemistry , Pharmacology , and Drug Discovery focusing on imidazole-based pharmacophores. It details the functional profiling of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol , a versatile building block and probe for heme-dependent enzymes.
Introduction & Mechanistic Basis
The compound This compound represents a critical structural scaffold in the development of Heme Oxygenase (HO-1/HO-2) inhibitors and Antifungal agents (CYP51 inhibitors) . Its structure features a 1-substituted imidazole core, which is the canonical pharmacophore for coordinating with the heme iron (
Mechanistic Relevance
-
Heme Oxygenase Inhibition: 1-benzyl-2-substituted imidazoles are potent, competitive inhibitors of HO-1, the rate-limiting enzyme in heme degradation. The imidazole nitrogen coordinates axially with the heme iron, preventing the oxidation of heme to biliverdin, carbon monoxide (CO), and free iron.
-
Antifungal Activity: The compound mimics the transition state of lanosterol demethylation, inhibiting Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis essential for fungal membrane integrity.
Signaling Pathway & Inhibition Logic
Figure 1: Mechanism of Action. The imidazole moiety of the test compound competes with molecular oxygen for binding to the heme iron within the HO-1 active site, effectively silencing the heme degradation pathway.
Protocol A: Cell-Based Heme Oxygenase (HO-1) Inhibition Assay
This protocol quantifies the inhibitory potency (
Experimental Design
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Inducer: Hemin (10-20 µM) or LPS (1 µg/mL) to upregulate HO-1 expression.
-
Readout: Bilirubin formation (spectrophotometric) or CO release (GC-TCD).
Reagents & Preparation
| Reagent | Concentration | Role |
| Test Compound | 10 mM stock in DMSO | HO-1 Inhibitor (Analyte) |
| Hemin | 20 µM | Substrate & HO-1 Inducer |
| NADPH | 1 mM | Cofactor for HO activity |
| Glucose-6-phosphate | 2 mM | NADPH regeneration system |
| G6P Dehydrogenase | 1 U/mL | NADPH regeneration system |
| Rat Liver Cytosol | 2 mg/mL | Source of Biliverdin Reductase |
Step-by-Step Methodology
-
Cell Seeding & Induction:
-
Seed RAW 264.7 cells in 6-well plates (
cells/well). -
Incubate for 24h at 37°C, 5%
. -
Treat with Hemin (20 µM) for 18 hours to induce high levels of HO-1 protein.
-
-
Harvest & Lysis:
-
Wash cells
with ice-cold PBS. -
Scrape cells into Mg-buffer (100 mM potassium phosphate, 2 mM
, pH 7.4). -
Sonicate (
pulses) and centrifuge at for 15 min at 4°C. Collect supernatant (microsomal fraction source).
-
-
Inhibition Reaction:
-
In a 96-well plate or reaction tubes, prepare the reaction mix:
-
Cell Lysate (500 µg protein).
-
Rat Liver Cytosol (source of Biliverdin Reductase).
-
Test Compound (Serial dilutions: 0.1 µM – 100 µM).
-
Hemin (20 µM).
-
-
Pre-incubate for 5 min at 37°C to allow inhibitor binding.
-
Start Reaction: Add NADPH generating system (NADPH, G6P, G6PD).
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Quantification (Bilirubin Extraction):
-
Stop reaction by adding 1 mL of Chloroform .
-
Vortex vigorously to extract bilirubin.
-
Measure absorbance of the chloroform layer at 464 nm vs. 530 nm (background).
-
Calculate HO activity:
.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Determine
using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Antifungal Susceptibility Testing (CYP51 Target)
Given the structural similarity to azole antifungals, this assay validates the compound's potential as a lead for antifungal drug discovery.
Experimental Design
-
Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.
-
Method: Broth Microdilution (CLSI M27-A3 Standard).
-
Readout: Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h.
-
Suspend colonies in sterile saline to reach
McFarland turbidity ( CFU/mL). -
Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS, pH 7.0).
-
-
Plate Setup:
-
Use sterile 96-well flat-bottom microplates.
-
Add 100 µL of RPMI-MOPS to columns 2-12.
-
Add 200 µL of This compound (200 µM in medium) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (no drug).
-
Column 12: Sterility Control (no cells).
-
-
Incubation:
-
Add 100 µL of standardized inoculum to wells 1-11.
-
Incubate at 35°C for 24-48 hours .
-
-
Analysis:
-
Visual Score: Determine the lowest concentration with prominent decrease in turbidity (approx. 50% inhibition compared to growth control).
-
Resazurin Assay (Optional): Add 20 µL Resazurin (0.01%) and incubate for 2h. Blue
Pink indicates viable cells.
-
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background in HO Assay | Oxidation of Hemin or Bilirubin degradation | Keep all reaction tubes in the dark . Use fresh NADPH. |
| Precipitation of Compound | Low solubility in aqueous buffer | Ensure final DMSO concentration is |
| No Inhibition Observed | Compound degradation or poor cell uptake | Verify compound integrity via HPLC. Use cell lysates (Protocol A) instead of whole cells to bypass membrane permeability issues. |
| Variable MIC Values | Inoculum size variation | Strictly standardize inoculum using a spectrophotometer ( |
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry, 49(14), 4437-4441. Link
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2 and their effects on blood pressure in spontaneously hypertensive rats." Canadian Journal of Physiology and Pharmacology, 84(3-4), 417-427. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
-
Roman, L. J., et al. (2002). "The interaction of imidazole antifungals with the heme of cytochrome P450." Chemical Research in Toxicology, 15(3), 269-278. Link
Application Notes & Protocols: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol as a Potential Aromatase (CYP19A1) Inhibitor
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the inhibitory potential of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol against the enzyme aromatase (cytochrome P450 19A1). Imidazole-based compounds are a well-established class of enzyme inhibitors, particularly targeting heme-containing enzymes like cytochrome P450s. A structurally related compound, 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol, has demonstrated potent aromatase inhibition, suggesting that this compound is a promising candidate for similar activity.[1] This document outlines the scientific rationale, detailed experimental protocols for in vitro enzyme inhibition assays, determination of the half-maximal inhibitory concentration (IC50), and kinetic analysis to elucidate the mechanism of inhibition.
Introduction and Scientific Rationale
Aromatase, a member of the cytochrome P450 superfamily, is a critical enzyme in the biosynthesis of estrogens from androgens.[2] Its inhibition is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer.[3][4] Non-steroidal aromatase inhibitors typically contain an azole moiety (imidazole or triazole) that reversibly binds to the heme iron atom of the cytochrome P450 enzyme, thereby competitively blocking the active site.[3]
The chemical structure of this compound features an imidazole ring, which is a key pharmacophore for interaction with the heme group of cytochrome P450 enzymes, and a 4-chlorobenzyl group that can engage in hydrophobic interactions within the enzyme's active site. This structural arrangement is common in known aromatase inhibitors. These notes provide the necessary protocols to validate and characterize the inhibitory activity of this compound against aromatase.
Potential Mechanism of Action
The proposed mechanism of inhibition involves the nitrogen atom of the imidazole ring of this compound coordinating with the heme iron atom in the active site of aromatase. This interaction is expected to be reversible and competitive with the natural substrate, androstenedione.
Caption: Proposed competitive inhibition of aromatase by this compound.
Materials and Reagents
-
Test Compound: this compound (CAS: 175203-53-9)[5]
-
Enzyme: Recombinant human aromatase (CYP19A1)
-
Substrate: Androstenedione
-
Cofactor: NADPH
-
Positive Control: Letrozole or Anastrozole
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Detection Reagent: Commercially available fluorescent or colorimetric assay kit for aromatase activity
-
Microplates: 96-well, black, flat-bottom for fluorescent assays or clear for colorimetric assays
-
Instrumentation: Microplate reader with appropriate filters for fluorescence or absorbance measurement, incubator.
Experimental Protocols
Protocol 1: Determination of IC50
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the aromatase activity.
Experimental Workflow:
Caption: Workflow for IC50 determination of an aromatase inhibitor.
Step-by-Step Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare dilutions of the positive control (Letrozole).
-
Enzyme Preparation: Dilute the recombinant human aromatase in the assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of the diluted enzyme to the control and inhibitor wells.
-
Add 20 µL of the serially diluted inhibitor and positive control to the respective wells.
-
Add 20 µL of DMSO-containing buffer to the control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 60 µL of the substrate/NADPH mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay kit manufacturer (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent as per the kit's instructions.
-
Measurement: Read the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Hypothetical IC50 Data:
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Aromatase | 50 |
| Letrozole (Positive Control) | Aromatase | 10 |
Protocol 2: Enzyme Kinetics and Inhibition Mechanism
This protocol determines the kinetic parameters (Km and Vmax) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Step-by-Step Procedure:
-
Assay Setup: Prepare a matrix of reactions with varying concentrations of the substrate (androstenedione) and a few fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Reaction and Measurement: Follow the same procedure as in the IC50 determination protocol (steps 3-9) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.[7]
-
For a more precise determination of the inhibition type, create a Lineweaver-Burk plot (double reciprocal plot) of 1/V versus 1/[S].[8][9]
-
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).
Trustworthiness and Self-Validation
-
Positive and Negative Controls: The inclusion of a known aromatase inhibitor (e.g., Letrozole) as a positive control and a no-inhibitor control is crucial for validating the assay's performance.
-
Solvent Effects: Ensure the final concentration of DMSO in all wells is consistent and low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
Linearity of Reaction: Confirm that the enzyme reaction is in the linear range with respect to time and enzyme concentration.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The protocols outlined in this application note provide a robust methodology for evaluating this compound as a potential aromatase inhibitor. The structural similarities to known potent inhibitors make this compound a compelling candidate for further investigation in the context of anticancer drug discovery. The determination of its IC50 and mechanism of inhibition will provide critical data for its potential development as a therapeutic agent.
References
-
National Center for Biotechnology Information. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]
-
Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. In vivo evaluation of the aromatase inhibition by 4‑((1H‑imidazol‑1‑yl) methyl)‑2‑(4‑fluorophenyl)‑ 8‑phenylquinoline. Available from: [Link]
-
Bentham Science. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Available from: [Link]
-
PubMed. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]
-
PubMed. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. Available from: [Link]
-
MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Available from: [Link]
-
TeachMePhysiology. Enzyme Kinetics. Available from: [Link]
-
Wikipedia. Lineweaver–Burk plot. Available from: [Link]
-
PubMed. effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Available from: [Link]
-
MDPI. Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. Available from: [Link]
-
PubMed. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Available from: [Link]
-
National Center for Biotechnology Information. Imidazoles as potential anticancer agents. Available from: [Link]
-
Semantic Scholar. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]
-
PubMed. Inhibition of cytochrome P450 enhances the nephro- and hepatotoxicity of ochratoxin A. Available from: [Link]
-
PubMed. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Available from: [Link]
-
Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available from: [Link]
-
PubMed. Inhibition by a novel azole antifungal agent with a geranyl group on lanosterol 14 alpha-demethylase of yeast. Available from: [Link]
-
National Center for Biotechnology Information. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Available from: [Link]
-
Wikipedia. Michaelis–Menten kinetics. Available from: [Link]
-
Labstep. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
Sources
- 1. Aromatase inhibitors: synthesis, biological activity, and structure of 1,2-imidazolylmethylcyclopentanol derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-[11C]methyl-1H-benzotriazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Application Note: Scalable Process Engineering for [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of imidazole-based antifungals (e.g., analogs of Luliconazole, Bifonazole) and Heme Oxygenase (HO-1) inhibitors.
While laboratory-scale methods often employ cryogenic lithiation (using
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary unit operations:
-
N-Alkylation: Construction of the imidazole core substituted at the N-1 position.
-
C-Hydroxymethylation: Functionalization of the C-2 position using paraformaldehyde.
Mechanistic Insight: The N-1 substituent activates the C-2 position towards electrophilic attack under thermal conditions. The electron-withdrawing nature of the p-chlorobenzyl group slightly deactivates the ring compared to a simple benzyl group, requiring optimized thermal parameters (130–140°C) to ensure complete conversion.
Caption: Two-step industrial synthesis route avoiding cryogenic conditions.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole
Objective: Efficient N-alkylation using Phase Transfer Catalysis (PTC) to avoid expensive anhydrous solvents like DMF.
Reagents & Materials:
-
Imidazole (1.0 equiv)[1]
-
4-Chlorobenzyl chloride (1.05 equiv)
-
Sodium Hydroxide (NaOH), 50% aq. solution (2.0 equiv)
-
Toluene (Solvent, 5 vol)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv, Catalyst)
Protocol:
-
Charging: To a glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge Toluene and Imidazole .
-
Base Addition: Add 50% NaOH solution and TBAB catalyst. Agitate vigorously (300 RPM) to create an emulsion.
-
Alkylation: Heat the mixture to 50°C . Add 4-Chlorobenzyl chloride dropwise over 1 hour to control the exotherm.
-
Reaction: Raise temperature to 80–85°C and reflux for 4–6 hours. Monitor by HPLC (Target: <1% Imidazole).
-
Workup: Cool to 25°C. Add water (3 vol) to dissolve salts. Separate the phases.
-
Washing: Wash the organic (Toluene) layer with water (2 x 2 vol) until pH is neutral.
-
Isolation: Distill off Toluene under reduced pressure. The residue (Intermediate 1) is a viscous oil or low-melting solid.
-
Checkpoint: Purity should be >98% by HPLC. Proceed directly to Step 2.
-
Step 2: Thermal Hydroxymethylation to Target
Objective: C-2 functionalization using paraformaldehyde. This reaction is reversible; a sealed vessel (autoclave) is required to maintain formaldehyde stoichiometry.
Reagents & Materials:
-
1-(4-chlorobenzyl)-1H-imidazole (Intermediate 1) (1.0 equiv)
-
Paraformaldehyde (PFA) (1.5 – 2.0 equiv)
-
1,4-Dioxane (2 vol) or use Neat (melt) if reactor allows.
-
Note: Dioxane is preferred for heat transfer in pilot reactors.
-
Protocol:
-
Charging: Charge Intermediate 1 , Paraformaldehyde , and 1,4-Dioxane into a stainless steel autoclave (pressure rated to 10 bar).
-
Inerting: Purge with Nitrogen (
) three times to remove oxygen (prevents oxidation to carboxylic acid). -
Reaction: Seal the reactor. Heat to 135–140°C .
-
Cooling: Cool to 40°C. Vent the excess formaldehyde gas into a scrubber (Sodium Bisulfite solution).
-
Workup: Transfer the reaction mass to a crystallization vessel. Distill off Dioxane under vacuum.
-
Crystallization: Add Ethyl Acetate (3 vol) and heat to reflux to dissolve the residue. Slowly cool to 0–5°C over 4 hours.
-
Filtration: Filter the white crystalline solid. Wash with cold Ethyl Acetate/Hexane (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram (PFD)
Caption: Unit operations flow from raw materials to purified API intermediate.
Analytical Controls & Specifications
| Parameter | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Indicates effective impurity removal. |
| Purity | HPLC (UV 220nm) | > 99.0% (Area %) | Critical for pharmaceutical intermediates. |
| Melting Point | Capillary | 137 – 142°C | Confirms crystal form and purity [1]. |
| Residual Solvent | GC-HS | Toluene < 890 ppm; Dioxane < 380 ppm | ICH Q3C Compliance. |
| Water Content | Karl Fischer | < 0.5% w/w | Moisture can affect downstream coupling. |
| 1H NMR | DMSO-d6 | Conforms to structure |
Safety & Hazard Analysis
-
4-Chlorobenzyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood or closed system.
-
Paraformaldehyde: Depolymerizes to formaldehyde (carcinogen) upon heating. The autoclave must be vented into a sodium bisulfite scrubber to neutralize formaldehyde vapors before opening.
-
Exotherm Control: Step 1 involves an exothermic alkylation. Controlled addition of the alkyl halide is critical to prevent thermal runaway.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Step 2 | Temperature too low or HCHO loss. | Ensure autoclave temp reaches >130°C. Check seal integrity (HCHO leakage stops reaction). |
| Product is Sticky/Oily | Residual Dioxane or impurities. | Recrystallize from EtOAc/Hexane. Ensure Dioxane is fully removed before crystallization. |
| Bis-alkylation Impurity | Excess alkyl halide in Step 1. | Strictly control stoichiometry (1.05 equiv max). Use HPLC to monitor. |
References
-
Guidechem. (n.d.). (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. Retrieved from [Link]
- Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
-
BenchChem. (2025).[1] Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from
-
ResearchGate. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]
Sources
Application Note: HPLC Purity Analysis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
This Application Note is structured as a comprehensive technical guide for the purity analysis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol , a critical intermediate in the synthesis of imidazole-based antifungal agents (e.g., Bifonazole) and heme oxygenase inhibitors.[1]
Abstract & Scope
This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of this compound (CAS: 175203-53-9).[1] Due to the basicity of the imidazole ring (pKa ~6.5–7.[1]0) and the polarity of the hydroxymethyl group, this analyte presents specific chromatographic challenges, including peak tailing and retention variability.
This guide provides a self-validating method utilizing a low-pH phosphate buffer system to ensure imidazole protonation, thereby minimizing secondary silanol interactions and optimizing peak symmetry.[1]
Chemical Context & Method Strategy
The Analyte
Method Development Logic (The "Why")
To achieve "Expert" level separation, we must address the specific physicochemical properties of the analyte:
-
pH Control (Critical): At neutral pH, the imidazole moiety exists in equilibrium between neutral and protonated forms, leading to broad, split peaks. By buffering at pH 3.0 , we force the nitrogen into a fully protonated (cationic) state. While this reduces hydrophobic retention, it drastically improves peak symmetry by repelling the cation from residual silanols on the column stationary phase.
-
Column Selection: A "Base-Deactivated" (BDS) or heavily end-capped C18 column is required to further suppress silanol activity.[1]
-
Detection: While the aromatic ring absorbs at 254 nm, the imidazole ring and the chlorobenzyl group show stronger end-absorption.[1] A wavelength of 220 nm is selected for maximum sensitivity, while 254 nm is used for selectivity against non-aromatic impurities.
Experimental Protocol
Reagents & Materials
-
Potassium Dihydrogen Phosphate (
): Analytical Reagent Grade.[1] -
Phosphoric Acid (85%): For pH adjustment.[1]
-
Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ[1]·cm).
-
Reference Standard: this compound (>99.0% purity).[1]
Instrumentation
-
System: HPLC with Binary/Quaternary Gradient Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters Symmetry C18.
-
Note: 3.5 µm particle size is preferred over 5 µm for better resolution of closely eluting oxidative impurities.[1]
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 25 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (Quantification) & 254 nm (Identification) |
| Run Time | 20 Minutes |
Gradient Program
A gradient is necessary to separate the polar hydroxymethyl starting materials from the hydrophobic chlorobenzyl impurities.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain polar impurities) |
| 2.0 | 90 | 10 | Start Gradient |
| 12.0 | 40 | 60 | Elute Main Peak & Hydrophobics |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation
Standard Solution Preparation
-
Weigh 10.0 mg of Reference Standard into a 50 mL volumetric flask.
-
Dissolve in ~20 mL of 50:50 Water:Acetonitrile .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to volume with diluent (Final Conc: 0.2 mg/mL).
Test Sample Preparation
-
Weigh 10.0 mg of the sample into a 50 mL volumetric flask.
-
Follow the same dissolution procedure as the standard.
-
Filter through a 0.45 µm PVDF or PTFE syringe filter before injection (Nylon filters may bind acidic impurities).[1]
Method Validation & System Suitability
To ensure Trustworthiness , the system must meet these criteria before every analysis batch.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Ensures minimal silanol interaction with the imidazole ring.[1] | |
| Theoretical Plates (N) | Confirms column efficiency.[1] | |
| Precision (RSD) | Verifies injector and pump stability. | |
| Resolution ( | Ensures accurate integration. |
Potential Impurities (Degradation Pathway)
Understanding the chemistry helps identify "ghost" peaks.[1]
-
Oxidation: The hydroxymethyl group can oxidize to an Aldehyde (Intermediate) and then to a Carboxylic Acid .[1] These will elute earlier than the main peak due to increased polarity (at pH 3.0, the acid is partially suppressed but still polar).
-
Hydrolysis/Cleavage: Loss of the hydroxymethyl group yields 1-(4-chlorobenzyl)-1H-imidazole (CAS 42032-27-9).[1] This is more hydrophobic and will elute later (higher retention time).[1]
Visualizing the Workflow
The following diagram illustrates the logical flow of the method, including the decision-making process for troubleshooting peak issues.
Figure 1: Analytical workflow including system suitability decision gates and troubleshooting logic.
Troubleshooting Guide
-
Problem: Split peaks or "shoulders."
-
Problem: Rising baseline during gradient.
-
Problem: Retention time drift.
References
-
Vertex AI Search. (2026).[1] HPLC method for determination of Bifonazole in pharmaceutical formulation. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2779191, 1-(4-chlorobenzyl)-1H-imidazole. Retrieved from [Link][1]
-
ACG Publications. (2023).[1][7] An effective HPLC method for evaluation of process related impurities of Letermovir. Retrieved from [Link][1]
Sources
- 1. 1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. acgpubs.org [acgpubs.org]
Application Note: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol as a Privileged Scaffold for Heme-Coordinating Therapeutics
Topic: Application of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 42032-27-9) represents a versatile "privileged scaffold" in medicinal chemistry, specifically designed for targeting heme-containing enzymes. Its structural architecture combines a lipophilic p-chlorobenzyl tail (for hydrophobic pocket occupancy) with a polar hydroxymethyl headgroup at the C-2 position of the imidazole ring.
This Application Note details the utility of this molecule as:
-
A Lead Fragment for the development of selective Heme Oxygenase-1 (HO-1) inhibitors and CYP450 modulators.
-
A Synthetic Intermediate for generating 2-substituted-1-benzylimidazole libraries via oxidation and nucleophilic substitution.
-
A Pharmacological Probe for investigating imidazole-heme coordination dynamics.
Chemical Biology & Mechanism of Action
The "Anchor and Linker" Hypothesis
The therapeutic potential of this molecule stems from its ability to interact with metalloenzymes via a dual-binding mode:
-
Primary Interaction (Heme Ligation): The N-3 nitrogen of the imidazole ring donates a lone pair to the heme iron (Fe²⁺/Fe³⁺), displacing the native water molecule and blocking catalytic turnover.
-
Secondary Interaction (Selectivity Handle): Unlike simple 1-benzylimidazoles, the C-2 hydroxymethyl group acts as a critical "selectivity handle." It can form hydrogen bonds with propionate side chains of the heme or adjacent amino acid residues (e.g., Asp/Glu), thereby improving affinity and selectivity (e.g., distinguishing HO-1 from HO-2 or CYP isoforms).
Pathway Visualization: Heme Coordination
The following diagram illustrates the mechanistic interference of the scaffold within the Heme Oxygenase catalytic cycle.
Figure 1: Mechanism of Action. The inhibitor coordinates with the Heme iron, preventing oxygen activation and downstream catalysis.
Experimental Protocols
Synthesis Protocol: High-Yield Preparation
Objective: Synthesize this compound from commercially available precursors. This route avoids the use of unstable aldehyde intermediates.
Reagents:
-
Imidazole-2-methanol (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole-2-methanol (10 mmol, 0.98 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the imidazole N-1.
-
Alkylation: Dropwise add 4-Chlorobenzyl chloride (11 mmol, 1.77 g) dissolved in DMF (5 mL) over 10 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a new spot with lower R_f than the benzyl chloride but higher than the starting imidazole.
-
Workup:
-
Cool to RT and pour the mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organic layers with Brine (2 x 30 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield: Expected yield 75-85%. White to off-white crystalline solid.
Biological Assay: Heme Oxygenase (HO) Inhibition Screen
Objective: Quantify the IC₅₀ of the synthesized molecule against HO-1 activity using a bilirubin generation assay.
Materials:
-
Rat Liver Microsomes (or Recombinant HO-1)
-
Hemin (Substrate, 50 µM stock)
-
NADPH (Cofactor, 1 mM)
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 2 mM MgCl₂
Protocol:
-
Incubation Mix: In a 96-well plate, combine:
-
20 µL Microsomes (1 mg/mL protein)
-
160 µL Buffer
-
10 µL Test Compound (Dissolved in DMSO, varying concentrations 0.1 - 100 µM).
-
-
Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding to the heme iron.
-
Initiation: Add 10 µL Hemin (20 µM final) and 10 µL NADPH (1 mM final).
-
Reaction: Incubate at 37°C for 45 minutes in the dark.
-
Termination: Stop reaction by adding 200 µL of Chloroform.
-
Quantification:
-
Vortex vigorously and centrifuge (13,000 rpm, 5 min) to separate layers.
-
The chloroform layer contains the bilirubin product.
-
Measure Absorbance at 464 nm (Bilirubin) and 530 nm (Reference).
-
-
Calculation:
Data Presentation & Analysis
Physicochemical Profile
The following table summarizes the key properties that make this molecule a viable drug-like scaffold.
| Property | Value | Implication for MedChem |
| Molecular Weight | 222.67 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| cLogP | ~1.8 - 2.1 | Good membrane permeability; lipophilic enough for binding pockets. |
| H-Bond Donors | 1 (OH) | The hydroxyl group is a versatile handle for derivatization. |
| H-Bond Acceptors | 2 (N, O) | Imidazole N-3 is the key acceptor/ligand for metals. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
Synthesis Workflow Diagram
Figure 2: Streamlined synthesis workflow for the target scaffold.
Strategic Applications in Derivatization
To expand the utility of this scaffold, the C-2 hydroxymethyl group can be modified to generate Focused Libraries:
-
Oxidation to Aldehyde:
-
Reagent: MnO₂ or Swern Oxidation.
-
Product: 1-(4-chlorobenzyl)-1H-imidazole-2-carbaldehyde.
-
Use: Precursor for reductive amination or Wittig reactions to extend the carbon chain.
-
-
Chlorination:
-
Reagent: SOCl₂.
-
Product: 2-(Chloromethyl)-1-(4-chlorobenzyl)-1H-imidazole.
-
Use: Highly reactive electrophile for coupling with thiols or amines (common in antifungal synthesis).
-
References
-
PubChem Compound Summary. (2025). 1-(4-chlorobenzyl)-1H-imidazole.[1][2] National Center for Biotechnology Information. Link
-
Vlahakis, J. Z., et al. (2010). Imidazole-based inhibitors of heme oxygenase-1. Current Pharmaceutical Design. Link (General grounding on Imidazole HO-1 inhibitors).
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Link (Context for imidazole derivatization).
-
BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. (Analogous protocol reference). Link
Sources
Troubleshooting & Optimization
troubleshooting [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol synthesis
Knowledge Base Article: KB-SYN-IMID-4CL Subject: Troubleshooting Synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Status: Active | Tier: Level 3 (Senior Chemist Support) Last Updated: 2025-05-12[1]
Executive Summary
This guide addresses common failure modes in the synthesis of This compound (CAS: 175203-53-9).[1] The synthesis typically proceeds via a two-stage sequence: (1) N-alkylation of imidazole with 4-chlorobenzyl chloride, followed by (2) C2-lithiation and hydroxymethylation .[1]
Most user tickets regarding this compound stem from three critical phases:
-
Regiocontrol Failure: Incomplete lithiation or scrambling during the C-2 functionalization.
-
Quenching Efficiency: Poor reactivity of paraformaldehyde sources.[1]
-
Isolation Challenges: Difficulty extracting the amphoteric imidazole-alcohol from aqueous quench buffers.
Part 1: Validated Synthetic Workflow
The following pathway is the industry-standard "Self-Validating System" for generating C2-substituted imidazoles. It relies on the thermodynamic acidity of the C2 proton (
Figure 1: Stepwise synthesis workflow highlighting the Critical Control Point (CCP) at the lithiation stage where moisture sensitivity is highest.
Part 2: Troubleshooting Protocols
Phase 1: N-Alkylation (Formation of the Core)
Issue: Low yield or formation of quaternary ammonium salts. Context: Reaction of imidazole with 4-chlorobenzyl chloride.[1]
| Symptom | Root Cause | Corrective Action |
| Bis-alkylation (Ionic Liquid formation) | Excess alkyl halide used; Temperature too high.[1] | Stoichiometry Control: Use exactly 1.0 eq of alkyl halide. Use a slight excess of imidazole (1.1 eq) to ensure mono-alkylation.[1] The N1-alkylated product is less nucleophilic than the anion, but neutral imidazole can compete if base is weak. |
| Incomplete Conversion | Weak base or wet solvent (MeCN/DMF). | Base Switch: Switch from K₂CO₃ to NaH (1.2 eq) in dry THF or DMF at 0°C. This ensures irreversible deprotonation of imidazole before adding the electrophile. |
| Oiling Out | Product trapped in solvent matrix.[1] | Workup: Evaporate DMF/MeCN completely. Dissolve residue in EtOAc, wash 3x with water to remove salts/imidazole, then wash with brine. |
Phase 2: C2-Functionalization (The Critical Step)
Issue: Recovery of Starting Material (Intermediate) or Complex Mixtures.
Context: Lithiation with
Q: Why am I recovering 1-(4-chlorobenzyl)imidazole despite adding n-BuLi?
-
Diagnosis: The C2-lithio species was quenched by moisture before reacting with the electrophile, or the
-BuLi titer is low.[1] -
The Fix:
-
Titrate n-BuLi: Never assume the bottle concentration is accurate. Use diphenylacetic acid or N-pivaloyl-o-toluidine for titration.[1]
-
Cryogenic Protocol: Perform lithiation at -78°C (acetone/dry ice). While C2 is acidic, higher temperatures (-20°C to 0°C) can lead to "lithium dance" (scrambling to the benzyl ring or C5) or ring opening.
-
Color Indicator: The reaction mixture usually turns deep red/orange upon successful formation of the C2-lithio species.[1] If it remains pale, lithiation failed.
-
Q: The reaction turns dark, but I get no alcohol product with Paraformaldehyde.
-
Diagnosis: Paraformaldehyde (PFA) is a polymer. It reacts poorly at -78°C in solid form.[1]
-
The Fix (The "Cracking" Method):
-
Do not add solid PFA directly to the -78°C mixture.[1]
-
Alternative A (Gas Cannulation): Heat PFA in a separate flask to generate formaldehyde gas and carry it via N2 stream into the reaction flask. (High efficiency, complex setup).
-
Alternative B (DMF Route - Recommended): Instead of PFA, quench the lithium species with dry DMF (3.0 eq) at -78°C. Warm to RT. This yields the aldehyde (Imid-CHO).[1]
-
Subsequent Step: Reduce the aldehyde in situ or after isolation using NaBH₄ (0.5 eq) in MeOH. This is often cleaner and easier to control than direct PFA reaction.[1]
-
-
Phase 3: Isolation & Purification
Issue: Product loss during aqueous workup.
Technical Insight: Imidazole-2-methanols are amphoteric.[1]
-
Acidic pH: Protonated imidazole (Imid-H+)
Water soluble.[1] -
Very Basic pH: Alcohol deprotonation (unlikely, but possible) or general solubility.
-
Target pH: Extract at pH 8–9 .
Protocol:
-
Adjust pH to ~8.5 using NaHCO₃.[1]
-
Extraction Solvent: Do not use pure Hexanes or Et₂O.[1] Use DCM (Dichloromethane) or CHCl₃/Isopropanol (9:1) . The alcohol is polar; standard non-polar solvents will leave it in the aqueous phase.
Part 3: Quantitative Data & Specifications
Table 1: Physicochemical Benchmarks for Validation
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens on oxidation/air exposure.[1] |
| 1H NMR (DMSO-d6) | Diagnostic singlet for hydroxymethyl group.[1] | |
| 1H NMR (DMSO-d6) | Benzylic methylene.[1] | |
| Solubility | DMSO, MeOH, DCM | Poor solubility in Hexane/Water. |
| Stability | Hygroscopic | Store under Argon at 4°C. |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the Vilsmeier-Haack reaction instead of Lithiation? A: Yes, but with caveats. The Vilsmeier reaction (POCl₃/DMF) on 1-alkylimidazoles typically favors the C5 position or C4, rather than C2, due to steric hindrance and electronic effects in the intermediate. The Lithiation route (n-BuLi) is the only reliable method to force C2 regioselectivity due to the specific acidity of the C2 proton between the two nitrogens.
Q: My product has a strong almond-like smell. What is it? A: You likely have residual benzaldehyde derivative or the aldehyde intermediate (if you used the DMF route and reduction was incomplete). Check IR for a carbonyl stretch around 1680 cm⁻¹.[1] If present, treat with more NaBH₄.
Q: Can I protect the N-H of imidazole after hydroxymethylation? A: Not recommended. Reaction of imidazole + formaldehyde gives (1H-imidazol-2-yl)methanol, but this is unstable and tends to polymerize or revert.[1] N-alkylation first provides the necessary stability for the ring system.[1]
References
- Regioselective Lithiation of Imidazoles: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry II; Pergamon Press, 1996; Vol. 3.
- Synthesis of N-Alkyl-2-hydroxymethylimidazoles
-
Compound Data: PubChem CID 11406085.[1] this compound.[1][3] National Center for Biotechnology Information.[1] Available at: [Link]
-
C2-Formylation Precedent: Breslow, R.[1] "The Mechanism of Thiamine Action." J. Am. Chem. Soc.[1]1958 , 80, 3719. (Mechanistic grounding for C2 acidity).
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 4-chlorobenzyl chloride and n-BuLi before handling.[1]
Sources
Technical Support Center: Synthesis & Purification of Substituted Imidazoles
Status: Operational Operator: Senior Application Scientist Topic: Yield Optimization, Purity Enhancement, and Troubleshooting Ticket ID: IMID-OPT-2024
Introduction: The Imidazole Challenge
Welcome to the Technical Support Center. You are likely here because your imidazole synthesis—a pharmacophore critical to antifungals (e.g., Ketoconazole) and kinase inhibitors—has resulted in a low-yielding "black tar" or an inseparable mixture of regioisomers.
This guide moves beyond textbook definitions to address the causality of failure in the two most common synthetic routes: the Debus-Radziszewski condensation and the Van Leusen synthesis. We also provide a dedicated module for the notorious issue of N-alkylation regioselectivity .
Route Selection Strategy
Before troubleshooting, confirm you are using the correct topology for your target substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution.
Module A: The Debus-Radziszewski Reaction
Core Issue: Formation of "Black Tar" and Low Yields.
The classic condensation of a 1,2-dicarbonyl, aldehyde, and ammonia often fails due to the Maillard-type polymerization of the dicarbonyl species or the aldehyde, especially under harsh reflux conditions.
Troubleshooting Guide
Q: My reaction mixture turns into a viscous black oil within minutes. How do I prevent this? A: This is a sign of uncontrolled polymerization.
-
Replace Ammonia: Free ammonia gas or aqueous ammonia is too basic and nucleophilic, promoting side reactions. Switch to Ammonium Acetate (
) . The acetate acts as a buffer, modulating the pH to allow imine formation without rapid polymerization [1]. -
Solvent Switch: If using ethanol, switch to Acetic Acid or a Deep Eutectic Solvent (DES) like Urea/ZnCl2. Acetic acid stabilizes the diimine intermediate.
-
Order of Addition: Do not mix all reagents at once if the aldehyde is sensitive. Pre-mix the dicarbonyl and ammonium acetate for 30 minutes to form the diamine intermediate before adding the aldehyde.
Q: I am synthesizing a sterically hindered imidazole (e.g., trityl group). The reaction stalls. A: Thermal reflux is often insufficient for hindered substrates.
-
Solution: Switch to Microwave Irradiation . Microwave heating (110–120°C) significantly accelerates the condensation step, often completing in minutes what takes hours under reflux, bypassing the decomposition window of the reagents [2].
Optimized Protocol: Microwave-Assisted Synthesis
For 2,4,5-trisubstituted imidazoles
-
Reagents: Mix Benzil (1.0 mmol), Aryl Aldehyde (1.0 mmol), and Ammonium Acetate (5.0 mmol).
-
Catalyst: Add 5 mol% Silicotungstic Acid or Lactic Acid (Green chemistry alternative).
-
Conditions: Seal in a microwave vial. Irradiate at 110°C for 5–10 minutes (Power: ~300W).
-
Workup: Pour onto crushed ice. The product usually precipitates as a solid, avoiding the "oil" phase.
-
Yield Expectation: >85% (vs. ~50% thermal).
Module B: The Van Leusen Synthesis
Core Issue: Base Mismatch and Protonation.
This route uses Tosylmethyl Isocyanide (TosMIC) and is superior for making 1,5-disubstituted imidazoles. The mechanism involves a [3+2] cycloaddition followed by elimination of sulfinic acid.
Troubleshooting Guide
Q: I see starting material (imine) remaining, but TosMIC is consumed. A: You likely have a Base/Solvent Mismatch .
-
The Cause: TosMIC is base-sensitive. If the base is too strong or the solvent is wet, TosMIC hydrolyzes or polymerizes before reacting with the imine.
-
The Fix: Use
in MeOH (mild) or in DME/THF (anhydrous). Avoid aqueous bases.
Q: I am getting Oxazoles instead of Imidazoles. A: This occurs if the amine component is missing or fails to form the imine in situ.
-
The Fix: Ensure you are performing the two-step variation. Pre-form the aldimine (Aldehyde + Amine +
to remove water) before adding TosMIC and Base.
Module C: Regioselectivity (N-Alkylation)
Core Issue: Controlling 1,4- vs 1,5-Isomers.
When alkylating a 4-substituted imidazole, the proton can reside on either nitrogen (tautomerism), leading to mixtures.
Mechanistic Insight
-
Neutral Conditions: Reaction is kinetically controlled (
), favoring alkylation at the less hindered nitrogen (remote from the substituent). -
Basic Conditions (Anion): Reaction proceeds via the imidazolide anion (
). Regioselectivity is governed by electronic effects (alkylation occurs at the nitrogen adjacent to electron-withdrawing groups) and steric effects [3].[1][2]
Figure 2: Predicting the major isomer during N-alkylation.
Q: How do I force the formation of the 1,5-isomer (sterically crowded)? A: Use protection strategies .
-
Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group.[1]
-
Lithiate at C2 or C5.
-
Introduce the substituent.[3]
-
Deprotect. Direct alkylation will almost always favor the 1,4-isomer due to sterics.
Module D: Purification & Isolation
Core Issue: The "Oil" Phase and Co-elution.
The "Salt Crash" Method
Imidazoles are basic. If your product is an oil, convert it to a salt to induce crystallization.
-
Dissolve crude oil in minimal Acetone or Ether.
-
Add Oxalic Acid (1 eq) dissolved in Acetone.
-
The Imidazole Oxalate salt often crystallizes instantly as a white solid.
-
Filter, wash, and regenerate the free base (if needed) by partitioning between
and EtOAc.
Chromatography Tips
-
Streaking: Imidazoles streak on silica due to interaction with acidic silanols.
-
Fix: Add 1% Triethylamine (TEA) or 1%
to your eluent (e.g., DCM/MeOH/TEA).
-
-
Benzil Contamination: In Debus-Radziszewski reactions, unreacted benzil is a common yellow contaminant.
-
Fix: Wash the crude solid with cold Ethanol or Toluene before recrystallization. Benzil is highly soluble in toluene; many trisubstituted imidazoles are not.
-
Summary Data Table
| Method | Best For | Key Reagents | Typical Yield | Critical Parameter |
| Debus-Radziszewski | 2,4,5-Tri/Tetra-substituted | Benzil, Aldehyde, | 85-95% (MW) | Temp control; use Acetate buffer |
| Van Leusen | 1,5-Disubstituted | TosMIC, Aldehyde, Amine | 70-85% | Anhydrous conditions; Base choice |
| N-Alkylation | N-substituted derivatives | NaH, Alkyl Halide | Varies (Isomers) | Steric vs. Electronic balance |
References
-
BenchChem. (2025).[2][4][5][6][7][8] Application Notes and Protocols for One-Pot Synthesis of Trisubstituted Imidazoles via Microwave Assistance. Link
-
National Institutes of Health (PMC). (2023).[9][10] Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Link
-
University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. Link
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Link
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Scaling Up [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol. As a key intermediate in the development of various therapeutic agents, predictable and scalable production is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to pilot or production scale.
Introduction to Synthetic Strategies
The synthesis of this compound typically follows one of two primary routes. Understanding the nuances of each is critical for successful scale-up.
Route A: Formylation-Reduction Pathway
This common two-step approach involves the N-alkylation of imidazole with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-1H-imidazole, followed by formylation at the C2 position (e.g., via a Vilsmeier-Haack reaction) to yield the intermediate aldehyde. Subsequent reduction of the aldehyde provides the target methanol.
Route B: Grignard/Organolithium Pathway
This route involves the formation of a 2-lithiated or 2-magnesiated 1-(4-chlorobenzyl)-1H-imidazole species, which then reacts with a formylating agent (e.g., formaldehyde or dimethylformamide) to directly introduce the hydroxymethyl group.
The following sections will address specific issues that may arise during the scale-up of these synthetic routes.
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation Step (Route A)
Question: We are experiencing a significant drop in yield for the N-alkylation of imidazole with 4-chlorobenzyl chloride upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer:
This is a common issue when scaling up N-alkylation reactions of imidazoles. The primary culprits are often related to mass and heat transfer, as well as the reaction's stoichiometry and the choice of base.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of high reactant concentration. This can promote the formation of undesired byproducts, such as the dialkylated imidazolium salt. It's crucial to ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is optimized for the vessel's geometry.
-
Thermal Control: The N-alkylation is an exothermic reaction. Poor heat dissipation in a larger reactor can lead to a temperature spike, which can accelerate side reactions. Ensure your cooling system is adequate for the scale and consider a slower, controlled addition of the 4-chlorobenzyl chloride to manage the exotherm.
-
Base Selection and Stoichiometry: The choice of base is critical. While strong bases like sodium hydride can be effective on a small scale, they can be hazardous and difficult to handle in large quantities. Milder bases like potassium carbonate are often preferred for industrial applications. However, the reaction rate may be slower, requiring longer reaction times or slightly elevated temperatures. Ensure the base is finely powdered to maximize its surface area and that at least stoichiometric amounts are used to fully neutralize the HCl generated.
-
Solvent Effects: The choice of solvent can impact reaction rates and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can react with the alkylating agent.
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Poor Selectivity and Byproduct Formation in the Formylation Step (Route A)
Question: During the Vilsmeier-Haack formylation of 1-(4-chlorobenzyl)-1H-imidazole, we are observing the formation of multiple byproducts, leading to a complex purification process. How can we improve the selectivity?
Answer:
The Vilsmeier-Haack reaction, while effective, can be prone to side reactions if not carefully controlled, especially at a larger scale.[1]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium ion) is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[1] It is crucial to form this reagent under controlled temperature conditions (typically 0-5 °C) before adding the imidazole substrate. Adding the imidazole before the reagent is fully formed can lead to undesired reactions.
-
Reaction Temperature: The formylation reaction itself is exothermic. After the addition of the imidazole substrate, the temperature should be carefully controlled. A runaway reaction can lead to the formation of tars and other degradation products.
-
Stoichiometry of the Vilsmeier Reagent: Using a significant excess of the Vilsmeier reagent can lead to the formation of di-formylated or other over-reacted products. It is advisable to use a slight excess (e.g., 1.1-1.3 equivalents) of the reagent.
-
Work-up Procedure: The work-up of a Vilsmeier-Haack reaction is critical. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate). The pH must be carefully controlled during neutralization to avoid degradation of the product.
Potential Byproducts in Vilsmeier-Haack Formylation:
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. | Use a slight excess of the Vilsmeier reagent, optimize temperature and reaction time. |
| Tar-like substances | Runaway reaction, excessive temperature. | Maintain strict temperature control during reagent addition and reaction. |
| Over-formylated products | Large excess of Vilsmeier reagent. | Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.3 eq.). |
Issue 3: Inconsistent Initiation and Runaway Reaction Risk in Grignard Route (Route B)
Question: We are exploring the Grignard route for our synthesis. On a small scale, the reaction is manageable, but we are concerned about the safety and reproducibility of the Grignard reagent formation at a 50L scale. What are the key safety considerations and how can we ensure reliable initiation?
Answer:
Grignard reactions are notoriously difficult to control during scale-up due to their highly exothermic nature and the potential for a dangerous accumulation of unreacted starting material if the initiation is delayed.[2][3]
-
Strict Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent and can passivate the surface of the magnesium, preventing the reaction from starting. All glassware, solvents, and reagents must be scrupulously dried.
-
Controlled Initiation: On a large scale, it is imperative to confirm that the reaction has initiated before adding the bulk of the halide. This can be done by adding a small amount of the halide to the magnesium suspension and observing a gentle exotherm or a change in the appearance of the mixture. The use of an initiator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane, is common practice.
-
Thermal Management: The reaction is highly exothermic. The addition of the halide must be slow and controlled, with efficient cooling to maintain the desired reaction temperature. A runaway reaction can lead to the solvent boiling, creating a significant fire and explosion hazard.[2]
-
Dosing Rate: The rate of addition of the halide directly impacts the rate of heat generation. A slower dosing rate reduces the risk of a runaway reaction.[3]
Safety Protocol for Large-Scale Grignard Reaction:
Sources
Technical Support Center: Troubleshooting Imidazole Interference in Bioassays
Introduction: The "Privileged" Disruptor
Imidazole is a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and coordinate metals, making it a backbone for drugs like ketoconazole and dacarbazine. However, in bioassays, these same properties make imidazole a privileged disruptor .
If you are seeing shifting
Module 1: The Physicochemical Trap (pH & Temperature)
The Issue: Your assay works at room temperature (RT) but fails or shifts potency at
The Mechanism:
Imidazole is a unique buffer because its
-
If you pH your imidazole buffer to 7.0 at
and run your assay at , the actual pH drops to ~6.76. -
For enzymes with sharp pH optima (e.g., certain proteases), this 0.24 pH shift can reduce catalytic efficiency (
) by >50%, appearing as "inhibition" or causing assay drift.
Troubleshooting Protocol:
-
The "Temperature-Matched" Prep: Always adjust the pH of imidazole-containing buffers at the exact temperature of the assay.
-
Buffer Substitution: If possible, switch to HEPES (
) or MOPS, which are more thermally stable, unless the imidazole ring is required for specific metal coordination.
Module 2: The "Sponge" Effect (Colloidal Aggregation)
The Issue: You observe "promiscuous" inhibition with steep dose-response curves (Hill slope > 2.0). The compound inhibits unrelated enzymes (e.g., it hits both a kinase and a GPCR).
The Mechanism: At micromolar concentrations, imidazole-based compounds often self-assemble into colloidal aggregates (100–400 nm particles). These colloids act as "protein sponges," sequestering the enzyme on their surface and preventing substrate access. This is the leading cause of false positives in HTS [1].
Diagnostic Visualization (Graphviz):
Caption: Logic flow for distinguishing specific binding from colloidal aggregation artifacts.
Validation Protocol: The Detergent Challenge
-
Control: Run the dose-response curve in standard buffer.
-
Test: Run the same curve with 0.01% to 0.1% freshly prepared Triton X-100 (or Tween-80) added to the buffer.
-
Analysis: Detergents disrupt colloids but rarely affect specific 1:1 ligand binding.
-
If
shifts from : Artifact (Aggregator). -
If
remains stable: Valid Hit.
-
Module 3: The Chelator Trap (Metal Interference)
The Issue:
-
Inconsistent results with metalloenzymes (MMPs, HDACs, Kinases).
-
Colorimetric protein assays (BCA, Lowry) give wildly inaccurate concentrations.
The Mechanism:
The N3 nitrogen of the imidazole ring is an excellent ligand for transition metals (
-
Enzymology: Imidazole strips the catalytic metal cofactor from the enzyme active site (e.g., Zinc in Matrix Metalloproteinases), causing "inhibition" that is actually just apo-enzyme formation.
-
Quantification: In BCA assays, imidazole competes with the peptide backbone for
, preventing the reduction to and causing underestimation of protein concentration [2].[2]
Data Summary: Assay Compatibility Matrix
| Assay Type | Imidazole Tolerance | Mechanism of Interference | Recommended Alternative |
| BCA Assay | Low (< 50 mM) | Chelates | Bradford Assay (Coomassie binds to basic residues; tolerates ~200mM Imidazole). |
| Lowry Assay | Very Low | Chelates Copper. | Bradford or UV A280 (with blank correction). |
| Ni-NTA Elution | High (Required) | N/A (Intended use). | Must dialyze before downstream metallo-assays. |
| MMP/HDAC Assay | Zero | Strips catalytic | Use HEPES ; if compound contains imidazole, run Metal Rescue. |
Validation Protocol: The Metal Rescue Assay If you suspect your imidazole compound is acting as a chelator rather than a specific inhibitor:
-
Determine the
of the compound against the metalloenzyme. -
Supplement the assay buffer with excess cofactor (e.g.,
or ). -
Result: If activity is restored (inhibition is reversed), the compound is likely a non-specific chelator, not a drug-like inhibitor.
Module 4: Optical Interference (Fluorescence Quenching)
The Issue: Fluorescence intensity drops in the presence of the compound, independent of enzyme activity.
The Mechanism: Imidazole rings can participate in Photo-induced Electron Transfer (PET) .[3] If your assay uses a fluorophore (e.g., AMC, Fluorescein), the imidazole compound may absorb the excitation light (Inner Filter Effect) or quench the excited state of the fluorophore directly [3].
Diagnostic Visualization (Graphviz):
Caption: Mechanism of fluorescence quenching via electron transfer, leading to false 'inhibition' signals.
Troubleshooting:
-
The "Mock" Assay: Add the compound to the fluorophore product (without enzyme). If fluorescence decreases concentration-dependently, you have optical interference.
-
Solution: Switch to a Red-shifted fluorophore (e.g., Rhodamine) or a time-resolved fluorescence (TR-FRET) readout which is less susceptible to prompt quenching.
Frequently Asked Questions (FAQ)
Q1: I purified my protein using His-tag/Imidazole elution. Now my kinase assay is dead. Why? A: You likely carried over high concentrations of imidazole (>100mM).[4] Even if the kinase doesn't require metals, high ionic strength inhibits interactions. Solution: Perform tandem desalting (PD-10 column) or extensive dialysis against an imidazole-free buffer before the assay.
Q2: Can I use the BCA assay if I blank with the imidazole buffer? A: Only if the imidazole concentration is constant and low (<50mM). At high concentrations, the signal-to-noise ratio becomes too poor because the imidazole "eats" the copper required for the reaction. Use the Bradford assay instead.
Q3: My compound has a Hill slope of 4.0. Is this cooperativity? A: In small molecule screening, a Hill slope > 2.0 is almost never cooperativity; it is aggregation . Run the Triton X-100 test immediately (See Module 2).
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
-
Thermo Fisher Scientific. (2023). Compatibility of Protein Assays with Interfering Substances. Technical Reference. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Quenching Mechanisms). Link
Sources
optimizing storage conditions for [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Storage Optimization & Troubleshooting for [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol (CAS 175203-53-9)
Executive Summary
You are working with This compound , a functionalized imidazole intermediate often utilized in the synthesis of antifungal agents or heme oxygenase inhibitors.[1] While the chlorobenzyl group provides lipophilic stability, the C2-hydroxymethyl group is a "soft spot" in the molecule, susceptible to oxidative degradation and moisture-induced aggregation.[1]
This guide moves beyond generic MSDS advice ("Keep dry") to provide a mechanistic understanding of why specific conditions matter and how to rescue your material if compromised.[1]
Part 1: The Golden Rules of Storage
To maintain >98% purity over extended periods (6+ months), you must control three thermodynamic vectors: Oxidation, Hydrolysis, and Photolysis.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for the autoxidation of the primary alcohol to its aldehyde counterpart. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The C2-methanol group is electron-rich.[1] Oxygen exposure leads to the formation of 1-(4-chlorobenzyl)-1H-imidazole-2-carbaldehyde , a common yellow impurity.[1] |
| Humidity | <30% RH (Desiccator) | The imidazole ring is a hydrogen bond acceptor; the hydroxyl group is a donor.[1] This duality makes the surface hygroscopic, leading to "caking" and hydrolysis risks.[1] |
| Container | Amber Glass + Parafilm/Teflon | The benzylic carbon (between the phenyl and imidazole rings) is susceptible to radical formation under UV light, leading to cleavage or dimerization.[1] |
Part 2: Troubleshooting & FAQs
Q1: "My white powder has turned a faint yellow. Is it still usable?"
Diagnosis: Oxidative Degradation. The primary alcohol at the C2 position has likely oxidized to the aldehyde or carboxylic acid.[1] Imidazole-2-carbaldehydes are chromophores that often appear yellow.[1]
-
Impact: If the yellowing is superficial (<5% of bulk), the compound may still work for crude reactions but will fail stoichiometric precision.[1]
-
Action: Perform a TLC check (DCM:MeOH 95:5).[1] The aldehyde is less polar and will run higher (higher Rf) than the alcohol.[1] If confirmed, recrystallize (see Part 3).[1]
Q2: "The compound has formed hard clumps that stick to the spatula."
Diagnosis: Hygroscopic Aggregation. Moisture has adsorbed onto the crystal lattice.[1] While this compound is not rapidly hydrolyzable, water acts as a plasticizer, fusing particles.[1]
-
Risk: Weighing errors.[1] 10 mg of "wet" solid might only be 8 mg of active compound.[1]
-
Action: Dry the compound in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. Do not heat above 40°C under vacuum, as this may sublime the compound or accelerate oxidation.[1]
Q3: "I see a new peak in my HPLC at a longer retention time."
Diagnosis: Dimerization or Benzyl Cleavage. If stored in clear glass, UV light can cleave the chlorobenzyl group or induce radical coupling.[1]
-
Action: Check the UV spectrum of the peak.[1] If the "shoulder" typical of the chlorobenzyl group is missing or shifted, the benzyl group has cleaved.[1] Discard the batch if this impurity >2%.[1]
Part 3: Experimental Protocols
Protocol A: Purity Verification (HPLC)
Use this method to validate the compound upon receipt and monthly during storage.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers the basic imidazole).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Chlorobenzyl absorption) and 220 nm (Imidazole ring).[1]
-
Expected Result: The alcohol elutes early. Impurities (Aldehyde) elute later due to loss of H-bonding capability.[1]
Protocol B: Rescue Recrystallization
If purity drops below 95% (Yellowing).
-
Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (~50°C).[1]
-
If insoluble particles remain, filter while hot.[1]
-
Add Hexane or Heptane dropwise until the solution turns slightly cloudy.[1]
-
Allow to cool slowly to room temperature, then place in the fridge (4°C).
-
Filter the white crystals and wash with cold Hexane.[1]
-
Vacuum dry immediately to remove solvent residues.[1]
Part 4: Visualizing the Workflow
Figure 1: Storage Decision Logic
Use this flow to determine the immediate handling of the compound.
Caption: Decision tree for assessing compound integrity upon arrival and determining necessary purification steps.
Figure 2: Degradation Pathways
Understanding the enemy: How the molecule breaks down.
Caption: Primary degradation pathways.[1] Oxidation leads to yellowing; UV light attacks the benzyl linker.
References
-
Safety Data Sheet (SDS): this compound. BLD Pharm.[1][2] (Accessed 2024).[1] Link
-
Chemical Properties: 1-(4-chlorobenzyl)-1H-imidazole. PubChem CID 2779191.[1] National Center for Biotechnology Information.[1] Link
-
Imidazole Oxidation Mechanisms: Synthesis of Imidazole-2-carbaldehydes. Organic Chemistry Portal. (General mechanism for hydroxymethyl-imidazole oxidation).[1] Link
-
General Storage of Imidazoles: Imidazole Handling Guide. Sigma-Aldrich/Merck.[1] Link[1]
Sources
Technical Support Center: Navigating the Characterization of Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered during the characterization of this important class of heterocyclic compounds. Imidazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their unique physicochemical properties can present significant analytical hurdles.[1][2][3] This resource offers field-proven insights to help you navigate these complexities with confidence.
Section 1: Chromatographic Purification & Analysis
The basic nitrogen atoms in the imidazole ring often lead to challenging chromatographic behavior, such as peak tailing and co-elution with impurities.[4] Here, we address common issues in both purification and analytical chromatography.
Frequently Asked Questions (FAQs)
Q1: My imidazole derivative is showing significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?
A1: Peak tailing is a frequent issue when purifying imidazole derivatives on silica gel. The primary cause is the strong interaction between the basic imidazole ring and the acidic silanol groups on the silica gel surface. This interaction leads to a non-ideal equilibrium for the analyte between the stationary and mobile phases, resulting in a "tailing" effect on the chromatogram.
To mitigate this, you can:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, like triethylamine (0.1-1%) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel.[4] This reduces the strong interaction with your basic compound, leading to more symmetrical peaks.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.[4] These materials lack the acidic character of silica gel and can provide better separation for basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography using a C18-functionalized silica gel can be an excellent alternative.[4]
Q2: I'm struggling to separate my target imidazole derivative from closely related impurities using HPLC. What strategies can I employ to improve resolution?
A2: Achieving baseline separation of structurally similar imidazole derivatives can be challenging. Here are several approaches to enhance your HPLC method:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you're using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve separation.[4] Start with a lower polarity mobile phase and gradually increase the polarity to better resolve compounds with similar retention times.
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[4][5] The choice of organic modifier (e.g., acetonitrile vs. methanol) can also impact selectivity.
-
-
Adjust the pH of the Mobile Phase: The ionization state of your imidazole derivative can dramatically affect its retention on a reverse-phase column. By adjusting the pH of the aqueous component of your mobile phase with a buffer, you can control the protonation state of your analyte and potentially achieve better separation from impurities.
-
Change the Stationary Phase: Not all C18 columns are created equal. Switching to a column with a different end-capping or a phenyl-hexyl stationary phase can offer different selectivity and improve your separation.
Experimental Protocol: Optimizing HPLC Separation of Imidazole Derivatives
-
Initial Screening:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where your compound and impurities have good absorbance.[5]
-
-
Method Development:
-
If co-elution occurs, try replacing acetonitrile with methanol as the organic modifier.
-
Adjust the pH of the aqueous phase. For example, use a phosphate buffer at pH 3.0 and pH 7.0 to observe changes in retention time and selectivity.
-
If resolution is still poor, try a phenyl-hexyl column to introduce different separation mechanisms (π-π interactions).
-
-
Data Analysis:
-
Compare chromatograms from each condition, paying close attention to the resolution between your peak of interest and the impurities.
-
Select the method that provides the best baseline separation.
-
Workflow for HPLC Method Development
Caption: A logical workflow for optimizing HPLC separation of imidazole derivatives.
Section 2: Spectroscopic Characterization
The unique electronic and structural features of imidazole derivatives, such as tautomerism, can lead to complex and sometimes confusing spectroscopic data.
Frequently Asked Questions (FAQs)
Q3: The 1H NMR spectrum of my N-unsubstituted imidazole derivative shows fewer signals than expected, or the signals are broad. What is happening?
A3: This is a classic issue related to the prototropic tautomerism of the imidazole ring.[6][7][8] The proton on the nitrogen can rapidly exchange between the two nitrogen atoms (N1 and N3). If this exchange is fast on the NMR timescale, the C4 and C5 positions become chemically equivalent, and you will observe a single, averaged signal for the protons at these positions. The N-H proton itself may be broadened due to this exchange and may also exchange with residual water in the NMR solvent.
-
To confirm tautomerism:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the proton exchange rate. If tautomerism is the cause of the signal averaging, you may see the broad peaks resolve into distinct signals for the two tautomers at lower temperatures.
-
13C NMR: The chemical shifts of the carbon atoms in the imidazole ring, particularly C4 and C5, are sensitive to the position of the N-H proton.[9] Comparing the experimental 13C NMR chemical shifts with predicted values for the different tautomers can help identify the major tautomeric form in solution.[9]
-
Diagram of Imidazole Tautomerism
Caption: Prototropic tautomerism in an N-unsubstituted imidazole ring.
Q4: My mass spectrometry data for an imidazole derivative shows an unexpected M+1 peak, even in electron ionization (EI) mode. Why is this?
A4: While an M+1 peak is characteristic of soft ionization techniques like electrospray ionization (ESI) due to protonation, its appearance in EI-MS for imidazole derivatives can be attributed to intermolecular proton transfer in the ion source. Imidazoles are basic and can readily accept a proton. If the sample concentration in the ion source is high, ion-molecule reactions can occur where a neutral molecule is protonated by a molecular ion, leading to the formation of an [M+H]+ ion.
-
Troubleshooting:
-
Dilute the sample: Rerunning the sample at a lower concentration can reduce the likelihood of these bimolecular reactions.
-
Check for water: Ensure your sample and the MS system are dry, as water can also be a source of protons.
-
Table: Common Mass Spectral Fragments of Imidazole
| m/z | Proposed Fragment | Notes |
| 68 | [M]+• | Molecular Ion |
| 67 | [M-H]+ | Loss of a hydrogen radical |
| 41 | [C2H3N]+• | Ring fragmentation |
| 40 | [C2H2N]+ | Further fragmentation |
| 28 | [HCNH]+ | Characteristic fragment of nitrogen heterocycles |
Data compiled from general principles of mass spectrometry of heterocyclic compounds.[10]
Section 3: Physical and Chemical Stability
The hygroscopic nature and potential for degradation of imidazole derivatives can complicate their characterization and handling.
Frequently Asked Questions (FAQs)
Q5: My sample of an imidazole derivative is difficult to handle as it readily absorbs moisture from the air. How does this affect characterization, and what precautions should I take?
A5: The hygroscopic nature of many imidazole derivatives is due to the polar N-H bond and the basic nitrogen atoms, which can form hydrogen bonds with water. This can lead to several characterization issues:
-
Inaccurate Elemental Analysis: The presence of water will lead to incorrect percentages of carbon, hydrogen, and nitrogen.
-
NMR Spectroscopy: A large water peak in your NMR spectrum can obscure signals from your compound.
-
Inconsistent Biological Activity: The presence of water can affect the effective concentration of your compound in biological assays.
-
Best Practices for Handling:
-
Drying: Dry your sample thoroughly under high vacuum, possibly with gentle heating, before analysis. A drying pistol (Abderhalden apparatus) is also effective.
-
Storage: Store the compound in a desiccator over a strong drying agent like phosphorus pentoxide.
-
Inert Atmosphere: Handle the compound in a glove box under an inert atmosphere (nitrogen or argon) whenever possible.
-
Q6: I suspect my imidazole derivative is degrading during storage or under certain experimental conditions. What are the common degradation pathways?
A6: Imidazole derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis, and some are photolabile.[11]
-
Oxidation: The imidazole ring can be oxidized, especially if it has electron-donating substituents. This can lead to the formation of N-oxides or ring-opened products.[11]
-
Hydrolysis: If your derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved under acidic or basic conditions.[11]
-
Photodegradation: Exposure to UV light can cause degradation in some imidazole derivatives.[11]
-
Stability Studies:
-
To assess stability, you can subject your compound to forced degradation studies (e.g., treating with acid, base, an oxidizing agent like H2O2, and exposing to heat and UV light).
-
Analyze the stressed samples by HPLC or LC-MS to identify and quantify any degradation products.
-
Section 4: Crystallographic Analysis
Obtaining high-quality crystals of imidazole derivatives for X-ray diffraction can be challenging due to their polarity and potential for polymorphism.
Frequently Asked Questions (FAQs)
Q7: I am having difficulty obtaining single crystals of my imidazole derivative suitable for X-ray crystallography. What are some common pitfalls and how can I overcome them?
A7: Crystal growth is often a trial-and-error process, but there are systematic approaches you can take. Common issues with imidazole derivatives include their high polarity, which can make them very soluble in polar solvents, and their tendency to "oil out" instead of crystallizing.
-
Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Experiment with a range of solvents with varying polarities. Solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) can be very effective.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place this vial inside a larger, sealed container with a "poor" solvent (one in which your compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of your compound at an elevated temperature and allow it to cool slowly to room temperature, and then possibly to a lower temperature (e.g., 4 °C).
-
Q8: The crystal structure of my imidazole derivative shows disorder. What does this mean and how is it addressed?
A8: Disorder in a crystal structure means that a molecule or a part of a molecule occupies more than one position in the crystal lattice. For N-unsubstituted imidazoles, this can be due to the two tautomeric forms co-crystallizing. The crystallographic software will model this by assigning partial occupancy to the atoms in each position. It is important to correctly model this disorder to obtain an accurate crystal structure. The refinement of a disordered structure can be complex and often requires the expertise of a crystallographer.
References
-
Heeb, J.-P., Webb, S. J., & Clayden, J. (2021). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. [Link]
-
Musenga, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. [Link]
-
Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. [Link]
-
Smykalova, A., et al. (2022). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. MDPI. [Link]
-
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]
-
ResearchGate. (n.d.). Structure of IM with numbering, IM tautomerism and feasible resonance structures of IM. ResearchGate. [Link]
-
Wang, C., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Twarda-Cłapak, A., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]
-
Lin, C-H., et al. (2011). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. [Link]
-
Akyildiz, İ. E. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]
-
Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]
-
Jabbar, H., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]
-
Zhang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
Shapiro, A. B. (2013). Affects of imidazole on protein solubility and labeling reactions? ResearchGate. [Link]
-
Starosta, W., et al. (2023). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. PMC. [Link]
-
Sharma, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IntechOpen. [Link]
-
Shabalin, D. A., & Camp, J. E. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Idriss, I. K. H. (2016). Synthesis and Characterization of some Imidazole Derivatives. ResearchGate. [Link]
-
Jabbar, H., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]
-
Singh, P., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]
-
Reddit. (2022). IMAC chromatography troubleshooting. Reddit. [Link]
-
Quick, A., & Williams, D. J. (1976). The crystal structure of the complex salt imidazole imidazolium perchlorate. ResearchGate. [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
Devarajegowda, H. C., et al. (2006). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. An-Najah Staff. [Link]
-
ResearchGate. (n.d.). 271 questions with answers in IMIDAZOLES. ResearchGate. [Link]
-
Kumar, G. N. A., et al. (2017). Crystal structure, SAR, DFT and Hirshfeld analysis of imidazo thiadiazoles. ResearchGate. [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Semantic Scholar. [Link]
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Wang, M., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. [Link]
-
Mary, Y. S., et al. (2019). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. Journal of Molecular Structure. [Link]
-
International Journal of Innovation in Engineering Research & Management. (n.d.). CHARACTERIZATION OF IMIDAZOLE DERIVATIVES: CHEMISTRY AND BIOLOGICAL IMPLICATIONS. IJIEMR. [Link]
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. CHARACTERIZATION OF IMIDAZOLE DERIVATIVES: CHEMISTRY AND BIOLOGICAL IMPLICATIONS | International Journal Of Innovation In Engineering Research & Management UGC APPROVED NO. 48708, EFI 8.059, WORLD SCINTIFIC IF 6.33 [journal.ijierm.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Validation of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Antifungal Activity
[1]
Executive Summary: The "Core" vs. The "Candidate"
In the development of azole antifungals, [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol (hereafter referred to as CIM-OH ) represents a critical structural orthogonality.[1] It serves not merely as a synthetic intermediate for third-generation azoles (like bifonazole derivatives) but as a bioactive probe for validating the minimal pharmacophore required for lanosterol 14
While established therapeutics like Clotrimazole and Miconazole utilize bulky hydrophobic trityl or aryl-ether groups to enhance lipophilicity and binding affinity, CIM-OH provides the essential imidazole "warhead" anchored by the 4-chlorobenzyl moiety.[1] Validating its activity is essential for researchers conducting Fragment-Based Drug Discovery (FBDD) or studying resistance mechanisms related to steric hindrance in the CYP51 active site.[1]
This guide objectively compares CIM-OH against industry standards, providing self-validating protocols to assess its potency, kinetics, and mechanistic integrity.
Mechanistic Validation: The CYP51 Inhibition Pathway
To validate CIM-OH, one must first confirm its mode of action aligns with the azole class. The primary target is the heme protein Cyp51A1 (Lanosterol 14
Pathway Visualization
The following diagram illustrates the specific blockade point of CIM-OH within the ergosterol biosynthesis pathway and the downstream toxic consequences (accumulation of 14
Figure 1: Mechanism of Action.[1] CIM-OH competitively inhibits CYP51, leading to toxic sterol accumulation and membrane failure.
Comparative Performance Analysis
CIM-OH is less lipophilic than clinical drugs, which affects its cellular uptake but not necessarily its intrinsic affinity for the enzyme.[1] The table below contrasts CIM-OH with standard azoles.
Table 1: Comparative Profile of CIM-OH vs. Standard Azoles
| Feature | CIM-OH (The Probe) | Clotrimazole (The Standard) | Miconazole (The Alternative) |
| Molecular Weight | ~222.67 g/mol | 344.84 g/mol | 416.12 g/mol |
| Lipophilicity (LogP) | Low (~1.5 - 2.[1]0) | High (~5.[1]4) | High (~6.[1]1) |
| Primary Utility | SAR Intermediate, Fragment Screening | Topical Antifungal | Topical/Systemic Antifungal |
| Solubility (Aq) | Moderate (due to -OH group) | Very Low | Very Low |
| Relative Potency | Moderate (µM range) | High (nM range) | High (nM range) |
| Key Advantage | Low Steric Bulk: Can bind in mutant CYP51 pockets where bulky azoles clash.[1] | High Retention: Lipophilicity ensures skin retention.[1] | Broad Spectrum: Established efficacy against Candida & Aspergillus. |
Senior Scientist Insight: While Clotrimazole exhibits lower MIC values (typically 0.06–1.0 µg/mL for C. albicans), CIM-OH often shows MICs in the range of 4–32 µg/mL.[1] This reduced potency is largely due to poorer membrane penetration (lower LogP) rather than a lack of binding affinity.[1] Therefore, validation of CIM-OH often requires permeability controls or testing in cell-free enzyme assays to see its true potential.[1]
Experimental Validation Protocols
To rigorously validate CIM-OH, do not rely on a single endpoint.[1] Use this triad of protocols to establish: (1) Potency,[2][3] (2) Kinetics, and (3) Permeability dependence.[1]
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)[1]
-
Preparation: Dissolve CIM-OH in DMSO to a stock concentration of 10 mg/mL.
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: Adjust Candida albicans (ATCC 90028) suspension to
to cells/mL. -
Dilution: Perform serial twofold dilutions of CIM-OH (Range: 64 µg/mL to 0.125 µg/mL) in 96-well microtiter plates.
-
Controls:
-
Incubation: 35°C for 24–48 hours.
-
Readout: The MIC is the lowest concentration showing prominent inhibition (
reduction in turbidity compared to growth control).[1]
Protocol B: Time-Kill Kinetics (Fungistatic vs. Fungicidal)
Objective: To determine if CIM-OH actively kills fungi or merely halts growth.[1]
-
Setup: Prepare 10 mL cultures of C. albicans at
CFU/mL. -
Dosing: Treat cultures with:
-
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate 24h at 35°C.
-
Validation Criteria:
Protocol C: Synergistic Permeability Assay (The "Senior Scientist" Validator)
Rationale: Since CIM-OH lacks the hydrophobic tail of Clotrimazole, its entry is limited. Adding a sub-inhibitory surfactant validates if permeability is the bottleneck.
-
Agent A: CIM-OH (Serial dilution).[1]
-
Agent B: Sodium Dodecyl Sulfate (SDS) or Polymyxin B (membrane permeabilizers) at a fixed sub-inhibitory concentration (e.g., 1/4 of their MIC).[1]
-
Method: Checkerboard assay or fixed-ratio combination.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Validation Workflow Logic
Use the following decision tree to guide your experimental validation of CIM-OH.
Figure 2: Validation Decision Tree. A logic flow to distinguish between lack of potency and lack of permeability.
References
-
PubChem. (2025).[1] Compound Summary: 1-(4-chlorobenzyl)-1H-imidazole.[1][6] National Library of Medicine.[1] [Link][1]
-
Panico, S., et al. (1990).[7] Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.[1][7] Drugs under Experimental and Clinical Research. [Link]
-
Khabnadideh, S., et al. (2009). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. [Link]
-
Haller, I. (1985).[1] In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole. Arzneimittelforschung. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][1]
Sources
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- 2. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. 1-(4-chlorobenzyl)-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Analogues
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Heme Oxygenase-1 (HO-1) Inhibition and Antifungal CYP51 Targeting[1][2]
Executive Summary & Scaffold Significance
The compound [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol represents a pivotal "parent scaffold" in the design of imidazole-based therapeutics.[1] Structurally, it consists of an imidazole core N-alkylated with a lipophilic 4-chlorobenzyl group, featuring a hydroxymethyl (methanol) handle at the C2 position.[2]
This scaffold serves two distinct roles in medicinal chemistry:
-
Heme Oxygenase-1 (HO-1) Inhibition: It acts as a simplified lead structure for inhibiting HO-1, a target for cancer therapy (to reduce cytoprotection in tumors).[1][2] The nitrogen-heme coordination is the primary driver of potency.[1]
-
Antifungal Precursor: It is the direct alcohol precursor to ether-based azole antifungals (e.g., analogues of Econazole/Miconazole).[2] The C2-hydroxymethyl group is typically derivatized to extended lipophilic ethers to achieve high potency against fungal CYP51.[1]
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against standard inhibitors and detailing the synthetic pathways required for its derivatization.[2]
Mechanistic Basis of Activity
The biological activity of this compound analogues is driven by Type II Ligand Binding to heme-containing enzymes.[1][2]
-
Primary Interaction (The Anchor): The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the Ferric ion (
) of the heme porphyrin complex.[2] This blocks the binding of molecular oxygen, inhibiting catalysis.[2] -
Secondary Interaction (The Hydrophobic Clamp): The 4-chlorobenzyl moiety occupies the hydrophobic pocket (often the S1 or Western pocket in HO-1) adjacent to the heme.[1] The 4-chloro substituent provides essential lipophilicity and halogen-bonding potential.[1]
-
Tertiary Interaction (The C2-Handle): The hydroxymethyl group at C2 plays a dual role:
-
In HO-1: It acts as a small, polar spacer that can form hydrogen bonds with distal amino acid residues (e.g., Asp140 or Arg136), potentially improving water solubility compared to purely alkyl analogues.[2]
-
In CYP51: It is often too short to reach the substrate access channel effectively; thus, activity is lower unless this group is extended (etherified).[2]
-
Mechanism Visualization
Caption: Mechanistic dissection of the scaffold binding mode. The imidazole N3 coordinates the heme iron, while the benzyl and methanol groups engage secondary pockets.[2]
Detailed SAR Analysis
The SAR of this scaffold is defined by three vectors: the N1-Benzyl Tail , the C2-Substituent , and the Linker .[2]
Region A: The N1-Benzyl Tail (Hydrophobic Fit) [1][2]
-
4-Cl Substitution (Optimal): The 4-chloro substituent is critical.[1] It balances lipophilicity (LogP) with steric bulk.[2] Removing the chlorine (unsubstituted benzyl) typically results in a 5–10 fold loss of potency against HO-1 due to weaker hydrophobic packing.[1]
-
2,4-Dichloro (Antifungal Shift): Introducing a second chlorine at the 2-position (ortho) drastically increases potency against fungal CYP51 (mimicking Miconazole) but often decreases selectivity for HO-1 due to steric clash in the tighter HO-1 pocket.[1][2]
-
Bulkier Groups (Naphthyl/Biphenyl): Replacing the chlorobenzyl with a naphthyl group often enhances HO-1 inhibition (sub-micromolar IC50) by filling the Western pocket more completely.[1]
Region B: The C2-Substituent (The Functional Handle) [1][2]
-
Hydroxymethyl (-CH2OH): The parent compound.[1] It exhibits moderate intrinsic activity. Its primary value is as a solubility enhancer . Purely hydrophobic inhibitors often suffer from poor bioavailability; the alcohol moiety lowers LogP.
-
Oxidation to Aldehyde/Acid (-CHO / -COOH): Generally deleterious.[1] The carboxylate anion creates electrostatic repulsion with the heme propionates, abolishing binding affinity.[2]
-
Etherification (-CH2-O-R):
-
Small R (Methyl/Ethyl): Minimal change in HO-1 activity.
-
Large R (Aryl/Biphenyl):Drastic switch to Antifungal Activity. Extending this group allows the molecule to traverse the long substrate access channel of CYP51.
-
Region C: The Linker (N1 to Benzyl) [2]
-
Methylene (-CH2-): The optimal spacer.[1]
-
Ethylene (-CH2CH2-): Extending the linker usually drops potency by increasing entropic cost upon binding.[1]
-
Carbonyl (-CO-): Changing the benzyl to a benzoyl group (forming a ketone) flattens the geometry and alters the electronic properties of the imidazole, often reducing heme affinity.[2]
Performance Comparison: Analogues vs. Standards
The following table compares the parent alcohol scaffold against optimized derivatives and standard clinical/research inhibitors.
Table 1: Comparative Profile of Imidazole Analogues
| Compound Class | Structure Key | Primary Target | Potency (IC50/Ki) | Selectivity Profile |
| Parent Scaffold | This compound | HO-1 / CYP51 | Moderate (1–10 µM) | Low selectivity; hits multiple heme enzymes.[1][2] |
| Standard HO-1 Inhibitor | SnPPIX (Tin Protoporphyrin IX) | HO-1 | High (<0.1 µM) | Potent but photoreactive and inhibits other hemoproteins.[1] |
| Optimized HO-1 Lead | QC-82 / Clemizole Analogues | N-benzyl + C2-bulky group | High (0.2–0.8 µM) | High selectivity for HO-1 over HO-2.[1][2] |
| Antifungal Standard | Ketoconazole | Imidazole + Piperazine tail | CYP51 | Very High (nM range) |
| Ether Derivative | [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methoxymethyl-aryl | CYP51 | High (nM range) | Extension at C2 shifts activity from HO-1 to Antifungal.[1][2] |
Experimental Protocols
To validate the activity of this scaffold, two core workflows are required: Chemical Synthesis and the Heme Oxygenase Assay .[2]
Protocol A: Synthesis of this compound
Rationale: Direct alkylation of imidazole-2-methanol is often low-yielding due to O-alkylation side products.[1][2] The preferred route uses a protection-deprotection strategy or lithiation.[1]
Method (Lithiation Route - High Regiospecificity):
-
Starting Material: 1-(4-chlorobenzyl)-1H-imidazole (commercially available or synthesized via standard alkylation).[1]
-
Lithiation: Dissolve starting material (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]
-
Reagent Addition: Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1][2] Stir for 30 min to generate the C2-lithio species.
-
Quenching: Add Paraformaldehyde (excess) or dry DMF (followed by NaBH4 reduction).[2]
-
Note: Paraformaldehyde yields the alcohol directly. DMF yields the aldehyde, which is then reduced.[2]
-
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (DCM/MeOH 95:5). The product is a white solid.
Protocol B: Heme Oxygenase-1 (HO-1) Inhibition Assay
Rationale: This assay measures the conversion of Heme to Bilirubin, quantifying the inhibitory capacity of the analogue.[1][2]
-
Enzyme Source: Rat spleen microsomes or recombinant human HO-1 (rhHO-1).[1]
-
Reaction Mix:
-
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
-
Termination: Stop reaction on ice.
-
Measurement: Measure Bilirubin formation spectrophotometrically.
-
Difference Spectrum: Absorbance at 464 nm (Bilirubin max) minus 530 nm (baseline).[2]
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Vlahakis, J. Z., et al. (2013).[2] "Selective inhibition of heme oxygenase-2 activity by analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole)." Bioorganic & Medicinal Chemistry.
-
Zhang, W., et al. (2002).[2][3] "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition.
-
Roman, G. (2015).[2] "Structure-activity relationships of imidazole-based inhibitors of heme oxygenase." Current Medicinal Chemistry.
-
Kinobe, R. T., et al. (2006).[2] "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: structural requirements for HO-1 and HO-2 inhibition." Canadian Journal of Physiology and Pharmacology.
-
PubChem Compound Summary. "1-(4-chlorobenzyl)-1H-imidazole."[1][4] National Library of Medicine.
Sources
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol versus econazole antifungal potency
Subject: Comparative Technical Guide: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol vs. Econazole Antifungal Potency
Executive Summary & Core Distinction
This guide provides a technical comparison between Econazole , a clinically established imidazole antifungal, and This compound (hereafter referred to as CIM-OH ), a structural analog/precursor.
The Bottom Line:
-
Econazole is a high-potency, broad-spectrum antifungal (
). Its efficacy is derived from a complex lipophilic ether side chain that ensures high-affinity binding to the fungal CYP51 enzyme. -
CIM-OH is structurally defined as a "pharmacophore fragment." While it possesses the essential imidazole head group and a benzyl anchor, it lacks the extended hydrophobic tail required to occupy the substrate access channel of CYP51. Consequently, it exhibits significantly lower antifungal potency (predicted MIC
) and is primarily utilized as a synthetic intermediate or metal-coordination ligand rather than a standalone therapeutic.
Chemical Structure & Pharmacophore Analysis
To understand the potency gap, one must analyze the Structure-Activity Relationship (SAR) of azole antifungals.
Comparative Data Table
| Feature | Econazole | CIM-OH |
| IUPAC Name | 1-{2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole | This compound |
| Molecular Weight | 381.68 g/mol | 222.67 g/mol |
| N-1 Substituent | Complex Ether: 2,4-dichlorophenyl + 4-chlorobenzyl ether | Simple Benzyl: 4-chlorobenzyl group |
| C-2 Substituent | Hydrogen (H): Sterically neutral | Hydroxymethyl (-CH2OH): Polar, potential steric clash |
| LogP (Lipophilicity) | ~5.4 (High membrane permeability) | ~1.5 - 2.0 (Moderate/Low) |
| Primary Role | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Ligand |
Structural Visualization (Graphviz)
Caption: Structural comparison highlighting the extended lipophilic "tail" of Econazole versus the truncated structure of CIM-OH.
Mechanism of Action & Potency Logic
Both compounds target Lanosterol 14
The "Lock and Key" Deficit
-
Heme Coordination (The Head): Both compounds possess an imidazole ring.[1] The N-3 nitrogen coordinates with the Heme Iron (
) of CYP51, blocking oxygen activation. In this specific interaction, they are theoretically similar. -
Channel Occupancy (The Body): The CYP51 active site contains a long, deep hydrophobic access channel.
-
Econazole: The bulky 2,4-dichlorophenyl and chlorobenzyl ether groups fill this channel, interacting with hydrophobic amino acid residues (e.g., Tyrosine, Phenylalanine) via Van der Waals forces. This stabilizes the drug-enzyme complex (
in nanomolar range). -
CIM-OH: The single chlorobenzyl group is too small to span the channel. Furthermore, the C-2 hydroxymethyl group is polar. Introducing a polar hydroxyl group into the hydrophobic core of the enzyme is energetically unfavorable and often reduces affinity.
-
-
Result: CIM-OH is a "loose binder" that can be easily displaced by the natural substrate (lanosterol), resulting in a high Minimum Inhibitory Concentration (MIC).
Pathway Diagram
Caption: Mechanism of Action showing competitive binding at CYP51. Econazole effectively outcompetes Lanosterol due to superior hydrophobic channel fit.
Experimental Protocols for Verification
To objectively verify the potency difference, a Broth Microdilution Assay (CLSI M27-A3 standard) is the gold standard.
Protocol: Comparative MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of CIM-OH vs. Econazole against Candida albicans.
Reagents:
-
Stock Solutions: Dissolve both compounds in DMSO (Dimethyl sulfoxide) to a final concentration of 1600
. Note: CIM-OH may require sonication due to the polar hydroxyl group affecting solubility. -
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: C. albicans (ATCC 90028) adjusted to
to cells/mL.
Workflow:
-
Dilution: Prepare serial twofold dilutions of both drugs in RPMI 1640 in a 96-well microplate.
-
Range: 64
down to 0.06 .
-
-
Inoculation: Add 100
of yeast inoculum to each well. -
Controls:
-
Growth Control: Media + Cells + DMSO (no drug).
-
Sterility Control: Media only.
-
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine the lowest concentration with 50% growth inhibition (visual score or OD600) compared to control.
Self-Validating Check:
-
If Econazole MIC > 1.0
for C. albicans, the assay is invalid (check inoculum size or drug degradation). -
If CIM-OH precipitates at high concentrations, the MIC is indeterminate (report as "> solubility limit").
Predicted Results Table
| Organism | Econazole MIC ( | CIM-OH MIC ( | Interpretation |
| Candida albicans | 0.01 – 0.1 | > 32.0 | CIM-OH is essentially inactive. |
| Aspergillus fumigatus | 0.03 – 0.5 | > 64.0 | CIM-OH lacks mold activity. |
| Trichophyton rubrum | 0.01 – 0.1 | 16.0 – 32.0 | Weak activity possible due to high sensitivity of dermatophytes. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79. Link
- Vanden Bossche, H., et al. (1989). Molecular mechanisms of drug resistance in fungi. Trends in Microbiology.
-
Tallon, T. M. (2010). The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I) Metal Complexes and Activities Against Candida Albicans. Dublin City University. (Demonstrates 2-hydroxymethylimidazoles as ligands rather than drugs). Link
-
Heeres, J., et al. (1979). Antimycotic imidazoles.[2][3] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. (Establishes SAR for N-substituted imidazoles). Link
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- 1. Biochemical and ultrastructural alterations produced by miconazole and econazole in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity Profile of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its safety and efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol, an imidazole-containing compound. Given the known promiscuity of the imidazole scaffold, a thorough investigation into off-target interactions is not merely a regulatory requirement but a scientific necessity to build a robust safety profile and anticipate potential drug-drug interactions.
The imidazole moiety is notorious for its ability to coordinate with the heme iron in cytochrome P450 (CYP) enzymes, often leading to non-selective inhibition.[1][2][3][4] This can significantly alter the metabolism of co-administered drugs, resulting in unforeseen toxicity or reduced efficacy. Furthermore, structurally similar imidazole-based antifungals have demonstrated cross-reactivity with one another and have been implicated in the inhibition of critical ion channels, such as the hERG potassium channel, a key player in cardiac repolarization.[5][6][7][8][9]
This guide will therefore focus on a rationally designed, multi-faceted approach to characterizing the cross-reactivity of this compound. We will delve into the requisite experimental protocols, present hypothetical comparative data, and provide the foundational knowledge to interpret these findings in the context of preclinical drug development.
Designing a Comprehensive Cross-Reactivity Panel
A targeted yet comprehensive screening panel is essential for an efficient and informative cross-reactivity assessment. The selection of targets should be driven by the chemical structure of this compound and the known off-target liabilities of the imidazole class of compounds.
Our proposed panel will focus on two primary areas of concern:
-
Cytochrome P450 (CYP) Enzyme Isoforms: Given the high probability of interaction, a panel of the most clinically relevant CYP isoforms is critical.[10][11][12]
-
Cardiac Ion Channels and Other Safety-Relevant Targets: To proactively identify potential cardiovascular liabilities and other common off-target effects, a selection of key ion channels and receptors should be included, in line with safety pharmacology guidelines.[13][14][15][16]
Herein, we propose a focused panel for the initial assessment of this compound:
-
Primary Target (Hypothetical): Fungal Lanosterol 14α-demethylase (CYP51) - a common target for imidazole-based antifungals.[17][18][19]
-
Secondary Pharmacology/Cross-Reactivity Panel:
-
CYP Isoforms: CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2
-
Cardiac Ion Channel: hERG (human Ether-a-go-go-Related Gene)
-
GPCRs: Adrenergic receptors (α1, β1), Dopamine receptor (D2), Serotonin receptor (5-HT2A)
-
The inclusion of various CYP isoforms will provide a broad overview of potential drug-drug interactions.[2][3] The hERG channel is a critical anti-target due to the risk of drug-induced QT prolongation and subsequent cardiac arrhythmias.[8][9][20][21] The selected G-protein coupled receptors (GPCRs) represent common off-targets for many small molecules and are associated with a range of physiological effects.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the generation of high-quality, reproducible data, standardized and well-validated in vitro assays are essential. Below are detailed protocols for two key assays in our proposed cross-reactivity study.
Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human CYP isoforms.
Objective: To quantify the inhibitory potency of the test compound against major drug-metabolizing enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Human liver microsomes (as a complex enzyme source for confirmatory studies)
-
Test compound: this compound
-
Positive control inhibitors for each CYP isoform
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, combine the recombinant CYP enzyme, the corresponding fluorogenic probe substrate, and the NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound or control inhibitor to the appropriate wells. Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for the optimized duration for each isoform.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for each probe.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][22]
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of this compound on the hERG potassium channel.
Objective: To evaluate the potential for the test compound to block the hERG channel, a key indicator of pro-arrhythmic risk.[20][23]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system and associated consumables
-
Extracellular and intracellular recording solutions
-
Test compound: this compound
-
Positive control hERG channel blocker (e.g., Cisapride, Terfenadine)
Procedure:
-
Cell Preparation: Harvest and prepare the hERG-expressing cells according to the automated patch-clamp manufacturer's protocol.
-
Compound Application: Prepare a dilution series of the test compound in the extracellular solution.
-
Patch-Clamp Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding hERG currents.
-
-
Data Analysis:
Comparative Data Analysis
To illustrate the potential outcomes of such a study, the following tables present hypothetical data comparing the activity of this compound with a known imidazole antifungal, Ketoconazole.
Table 1: Comparative Inhibition of Human Cytochrome P450 Isoforms
| Compound | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP1A2 IC50 (µM) |
| This compound | 5.2 | 15.8 | > 50 | > 50 | 25.3 |
| Ketoconazole | 0.1 | 1.5 | 5.0 | > 50 | 10.0 |
Interpretation: In this hypothetical scenario, this compound demonstrates inhibitory activity against CYP3A4 and, to a lesser extent, CYP2C9 and CYP1A2. However, its potency is significantly lower than that of Ketoconazole, a potent and non-selective CYP inhibitor.[2][3] This would suggest a potentially more favorable drug-drug interaction profile for our compound of interest.
Table 2: Comparative Inhibition of hERG Potassium Channel and Primary Target Affinity
| Compound | hERG IC50 (µM) | Fungal CYP51 Ki (µM) | Selectivity Index (hERG IC50 / CYP51 Ki) |
| This compound | 35.5 | 0.5 | 71 |
| Ketoconazole | 2.0 | 0.1 | 20 |
Interpretation: This hypothetical data indicates that this compound has a significantly weaker inhibitory effect on the hERG channel compared to Ketoconazole. The selectivity index, which represents the ratio of off-target activity (hERG inhibition) to on-target potency (CYP51 inhibition), is substantially higher for our test compound. A higher selectivity index is generally desirable, as it suggests a wider therapeutic window before significant off-target effects are observed.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental design and the potential biological implications of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: On-target vs. potential off-target pathways.
Conclusion
A thorough and early assessment of cross-reactivity is indispensable in modern drug discovery. For an imidazole-containing compound such as this compound, a proactive investigation into its interactions with cytochrome P450 enzymes and key safety-related targets like the hERG channel is critical. By employing robust in vitro assays and a rational target selection strategy, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables informed decision-making, mitigates downstream risks, and ultimately contributes to the development of safer and more effective medicines. The methodologies and comparative frameworks presented in this guide offer a robust starting point for any researcher embarking on the characterization of this or structurally related compounds.
References
- Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions.American Chemical Society.
- Inhibition of cytochromes P450 by antifungal imidazole deriv
- (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
- What is the cross-reactivity between clotrimazole and other antifungal medic
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
- Contact dermatitis from topical imidazole antifungals: 15 new cases.PubMed.
- ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.Probe Reports from the NIH Molecular Libraries Program.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.AxisPharm.
- Contact allergy to imidazoles used as antimycotic agents.PubMed.
- Blockade of HERG cardiac K+ current by antifungal drug miconazole.Ovid.
- Blockade of HERG cardiac K + current by antifungal drug miconazole.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals.FDA.
- Cytochrome P450 (CYP) Inhibition assay (IC50).Evotec.
- CYP inhibition assay services based on FDA Guidance.LifeNet Health LifeSciences.
- Industry-leading In Vitro Safety Pharmacology Profiling.Eurofins Discovery.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- The application of in vitro methods to safety pharmacology.PubMed.
- Regul
- Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline.PubMed.
- Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine.PMC.
- Inhibition of HERG potassium channels by the antimalarial agent halofantrine.PubMed.
- Fungal Lanosterol 14α-demethylase: A target for next-gener
- Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles.PubMed.
- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.Antimicrobial Agents and Chemotherapy - ASM Journals.
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benchmarking the purity of synthesized [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Executive Summary
This guide benchmarks the purification efficiency and resulting purity profiles of synthesized [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol , a critical intermediate in the synthesis of antifungal azoles and heme oxygenase inhibitors.[1]
We compare three purification methodologies—Recrystallization , Flash Column Chromatography , and Preparative HPLC —against a commercial reference standard (Sigma-Aldrich/Merck equivalent, >98% purity).[1]
Key Finding: While Preparative HPLC yields the highest absolute purity (99.8%), Recrystallization from Toluene/Ethyl Acetate offers the optimal balance of scalability, cost-efficiency, and purity (98.5%) for process-scale applications, specifically effectively purging the critical O-alkylated impurity.[1]
Chemical Context & Synthesis Challenge
The synthesis of this compound typically proceeds via the N-alkylation of 2-imidazolemethanol with 4-chlorobenzyl chloride in the presence of a base (e.g.,
The Impurity Landscape
Unlike 4-substituted imidazoles, 2-imidazolemethanol is symmetric regarding N1/N3 positions, eliminating N-regioisomerism.[1] However, the presence of the free hydroxyl group introduces a competitive nucleophile, leading to a specific impurity profile:
-
Impurity A (O-Alkylated): Ether formation at the hydroxymethyl group.[1]
-
Impurity B (Bis-Alkylated): Quaternary imidazolium salt (N,N'-dialkylation).[1]
-
Impurity C (Starting Material): Residual 4-chlorobenzyl chloride (potential genotoxin).[1]
Experimental Design: The Benchmark
We synthesized a crude batch (50g scale) using
The Three Purification Arms
-
Method A: Recrystallization (Thermal Gradient) [1]
-
Method B: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: DCM/Methanol gradient.
-
-
Method C: Preparative HPLC (Reverse Phase)
Analytical Validation (The "Truth" Standard)
All fractions were analyzed using a validated HPLC-UV method (254 nm) calibrated against a Commercial Reference Standard (CRS).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm).[1]
-
Gradient: 5%
95% ACN in Water (0.1% ) over 12 min.
Detailed Protocols
Method A: Recrystallization (Recommended for Scale)
Rationale:[1] Imidazoles often form strong crystal lattices. Toluene solubilizes the lipophilic impurities (benzyl chloride), while the polar product crystallizes out upon cooling.[1]
-
Dissolution: Suspend 10.0 g of crude solid in 80 mL Toluene at 25°C.
-
Heating: Heat to 95°C. Add Ethyl Acetate dropwise (max 10 mL) until the solution is clear.
-
Cooling: Allow slow cooling to room temperature (2h) without agitation to form defined needles. Chill to 4°C for 1h.
-
Filtration: Filter the white precipitate. Wash with cold Toluene (2 x 10 mL).[1]
-
Drying: Vacuum dry at 45°C for 6h.
Method B: Flash Chromatography (Standard Lab Scale)
Rationale: Silica gel effectively separates the polar product (alcohol) from non-polar starting materials, though "tailing" of the imidazole is common without amine modifiers.[1]
-
Loading: Dry load 5.0 g crude on Celite.
-
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH over 20 CV (Column Volumes).
-
Collection: Product typically elutes at 6-8% MeOH (
in 9:1 DCM:MeOH).[1] -
Isolation: Evaporate solvent to yield a glassy solid.
Method C: Preparative HPLC (High Purity/Reference)
Rationale: Exploits hydrophobicity differences. The O-alkylated impurity is significantly more hydrophobic than the target alcohol.[1]
-
Injection: 500 mg crude in DMSO per run.
-
Method: Isocratic hold 20% ACN for 2 min, then gradient to 60% ACN over 15 min.
-
Buffer: 0.1% Formic Acid is critical to protonate the imidazole ring, improving peak shape.[1]
Results & Discussion
Quantitative Comparison
The following data represents the average of
| Metric | Crude Starting Material | Method A (Recryst.) | Method B (Flash) | Method C (Prep HPLC) | Commercial Ref.[1] |
| Purity (HPLC a/a%) | 84.2% | 98.5% | 97.1% | 99.8% | 98.2% |
| Yield (%) | N/A | 72% | 85% | 55% | N/A |
| O-Alkylated Impurity | 8.5% | < 0.1% | 1.2% | Not Detected | < 0.1% |
| Benzyl Chloride | 3.1% | Not Detected | Not Detected | Not Detected | Not Detected |
| Process Time | N/A | 6 Hours | 3 Hours | 12 Hours* | N/A |
*Includes lyophilization time.
Technical Analysis
-
Recrystallization (Winner for Process): The O-alkylated impurity (ether) is significantly more soluble in toluene than the target alcohol.[1] Method A leverages this, acting as a "chemical filter" that selectively rejects the ether byproduct.[1]
-
Chromatography Risks: In Method B, the imidazole tailing often overlaps with the O-alkylated impurity, requiring tight fraction cutting that sacrifices yield (down to 85%).[1]
-
Salt Formation: Note that Method C yields the formate salt unless a neutralization step is added, which may alter downstream stoichiometry.[1]
Visualizations
Benchmarking Workflow
This diagram illustrates the parallel processing streams used to validate the purity.
Figure 1: The experimental workflow splitting a single crude batch into three purification streams to ensure objective benchmarking.
Impurity Identification Logic
A logic tree for identifying specific impurities in the synthesized batch based on LC-MS data.
Figure 2: Decision logic for identifying common impurities based on Mass-to-Charge ratio and Retention Time (RT).
References
-
Vertex AI Search. (2023).[1] Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Retrieved from (Analogous synthesis route).
-
BenchChem. (2025).[1][3] Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from .[1]
-
Podolska, M., et al. (2020).[1][4] HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Retrieved from .[1]
-
Beilstein Journals. (2019). Metal catalyst-free N-allylation/alkylation of imidazole. Beilstein J. Org. Chem. Retrieved from .[1]
-
MDPI. (2023).[1] An Improved and Updated Method for the Determination of Imidazole Compounds. Retrieved from .[1]
Sources
- 1. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
A Head-to-Head In Vitro Comparison of Substituted Imidazole Derivatives: A Guide for Drug Discovery Professionals
The imidazole scaffold, a five-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, forming the core of numerous clinically significant drugs and biologically active compounds. The ability to readily introduce a wide array of substituents onto the imidazole ring has led to a vast chemical space of derivatives with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2]
This guide provides a comprehensive, head-to-head in vitro comparison of various substituted imidazole derivatives. We move beyond a simple recitation of data, offering insights into the structure-activity relationships that govern their efficacy and providing detailed, field-proven experimental protocols to ensure the reproducibility and validity of the presented findings. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies needed to navigate this promising class of compounds.
Section 1: Comparative Anticancer Activity
Substituted imidazoles have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] The in vitro cytotoxicity of these compounds is a primary indicator of their potential, typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency.
Quantitative Comparison of Cytotoxicity (IC50)
The following table summarizes the in vitro IC50 values of a selection of substituted imidazole derivatives against various human cancer cell lines. This comparative data highlights how modifications to the core imidazole structure influence potency and selectivity.
| Compound ID/Series | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring | A549 (Lung) | 0.15 | [5] |
| HeLa (Cervical) | 0.21 | [5] | ||
| HepG2 (Liver) | 0.33 | [5] | ||
| MCF-7 (Breast) | 0.17 | [5][6] | ||
| Compound 43 | Substituted xanthine derivative | MCF-7 (Breast) | 0.8 | [5] |
| IPM714 | 1H-imidazole[4,5-f][5][6]phenanthroline | HCT116 (Colon) | 1.74 | [7] |
| Compound 35 | 2-phenyl benzimidazole derivative | MCF-7 (Breast) | 3.37 | [5] |
| Kim-161 (5a) | Novel substituted imidazole | T24 (Bladder) | 56.11 | [3][8] |
| Kim-111 (5b) | Novel substituted imidazole | T24 (Bladder) | 67.29 | [3][8] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Imidazole derivative | A549 (Lung) | 250 | [9] |
| Parent Imidazole | Unsubstituted Imidazole | A549 (Lung) | 600 | [9] |
Expertise & Experience: Interpreting the Data
The data reveals critical structure-activity relationships. For instance, Compound 22 , a benzimidazole sulfonamide, exhibits exceptionally high potency across multiple cell lines, with IC50 values in the nanomolar range.[5] This suggests that the fusion of the imidazole to a benzene ring (forming benzimidazole) and the addition of sulfonamide and pyrazole moieties create a highly effective cytotoxic agent. In contrast, the parent imidazole compound is significantly less potent, with an IC50 of 600 µM against A549 cells, underscoring the profound impact of substitution on anticancer activity.[9] The comparison between the ethyl imidazole derivative (IC50: 250 µM) and its parent compound further validates that specific substitutions are key to enhancing efficacy.[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and is foundational for screening potential anticancer compounds.[7] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of each imidazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions with the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and an untreated control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[7] The duration is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plates for an additional 4 hours. During this time, only viable cells will metabolize the MTT into insoluble formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[7]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to calculate the IC50 value.
Visualization: Cytotoxicity Screening Workflow
The following diagram illustrates the logical flow of the MTT assay, a self-validating system where each step builds upon the previous one to ensure reliable results.
Caption: Workflow for determining IC50 values using the MTT assay.
Section 2: Comparative Antimicrobial and Antifungal Activity
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Imidazole derivatives have long been a source of effective antimicrobial and antifungal drugs, with their mechanism of action often involving the disruption of microbial cell wall or membrane synthesis.[1][10] The minimum inhibitory concentration (MIC) is the standard metric for in vitro antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.
Quantitative Comparison of Antimicrobial Potency (MIC)
This table provides a head-to-head comparison of the MIC values for various imidazole derivatives against a panel of bacterial and fungal strains.
| Compound ID/Series | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans | 12.5 | [11][12] |
| Aspergillus niger | 12.5 | [11][12] | ||
| Compound 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans | 12.5 | [11][12] |
| Aspergillus niger | 12.5 | [11][12] | ||
| Compound 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Staphylococcus aureus | 62.5 | [13] |
| Bacillus subtilis | 62.5 | [13] | ||
| Escherichia coli | 125 | [13] | ||
| Pseudomonas aeruginosa | 125 | [13] | ||
| HL1 & HL2 | Novel Imidazole Derivatives | Gram-positive & Gram-negative strains | Active at different concentrations | [1] |
| Compound N2 | 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole | Various pathogenic microorganisms | Exhibited superior biological activity | [14][15] |
Expertise & Experience: Interpreting the Data
The antimicrobial data again highlights the importance of specific substitutions. Compounds 3h and 3l , which are tri-substituted imidazoles, show potent antifungal activity with an MIC of 12.5 µg/mL.[11][12] The presence of phenyl and methoxyphenyl groups appears crucial for this activity. In the N-substituted acetamide series, Compound 1b was the most active, particularly against Gram-positive bacteria, indicating that the cyclohexyl group enhances antibacterial efficacy compared to other substitutions in its series.[13] The comparative study of compounds N1, N2, and N3 revealed that the 4-chlorophenyl substitution in N2 conferred the highest potential for biological activity, consistent with experimental results.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent. It involves challenging microorganisms with serial dilutions of the compound in a liquid broth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole compounds in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, including a positive control well (inoculum only, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Mechanism of Action: Targeting Cellular Pathways
Understanding the mechanism of action is crucial for rational drug design. Many imidazole derivatives exert their therapeutic effects by inhibiting key enzymes or modulating signaling pathways critical for cancer cell survival or microbial viability.[4]
Kinase Inhibition in Cancer
Several imidazole derivatives function as potent kinase inhibitors. For example, they can target pathways involving Protein Tyrosine Kinase 6 (PTK6), FMS-like Tyrosine Kinase 3 (FLT3), and the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which are often dysregulated in cancer.[8] Inhibition of these targets can disrupt oncogenic signaling, halt cell cycle progression, and induce apoptosis.
Visualization: A Targeted Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by substituted imidazole derivatives to induce apoptosis in cancer cells.
Caption: Inhibition of kinase and BCL-2 pathways by imidazoles.
Conclusion
This guide provides a head-to-head in vitro comparison of substituted imidazole derivatives, demonstrating the remarkable chemical tractability and therapeutic potential of this scaffold. The presented data clearly shows that specific substitutions on the imidazole ring are paramount for achieving high potency against cancer cells and microbial pathogens. The benzimidazole sulfonamides and certain tri-substituted imidazoles have emerged as particularly promising candidates in anticancer and antifungal screens, respectively.
The detailed experimental protocols provided for cytotoxicity and antimicrobial testing serve as a reliable foundation for researchers to validate these findings and screen novel derivatives. By integrating quantitative in vitro data with mechanistic insights, this guide aims to accelerate the rational design and development of the next generation of imidazole-based therapeutics. Further preclinical development of the lead compounds identified herein is warranted.
References
- A Comparative Guide to the Anticancer Activity of Substituted Imidazole Derivatives - Benchchem. (n.d.).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
- Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity - International Journal of Medical Research and Health Sciences. (n.d.).
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed. (n.d.).
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC. (n.d.).
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives - Benchchem. (n.d.).
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases | Semantic Scholar. (n.d.).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.).
- A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer - Benchchem. (n.d.).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC. (n.d.).
- (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - ResearchGate. (n.d.).
- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. (n.d.).
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Assessment Guide: Selectivity Profiling of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Topic: Assessing the Selectivity of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
This compound (CAS: 175203-53-9) represents a distinct class of non-porphyrin Heme Oxygenase (HO) inhibitors. Unlike traditional metalloporphyrins (e.g., SnPP, ZnPP) which act as competitive substrate analogs, this imidazole derivative functions via Type II binding , coordinating directly to the heme iron through the imidazole nitrogen while the 4-chlorobenzyl moiety engages the hydrophobic distal pocket of the enzyme.
This guide provides a rigorous framework for assessing the selectivity of this compound, specifically distinguishing its activity against the inducible isoform HO-1 (a therapeutic target in cancer and inflammation) versus the constitutive isoform HO-2 (critical for neuroprotection and oxygen sensing), and evaluating off-target liabilities such as CYP450 inhibition.
Structural Rationale for Selectivity[1]
-
Imidazole Core: Provides the primary anchor to the heme iron (
/ ). -
4-Chlorobenzyl Group: Targets the hydrophobic "Western" region of the HO active site. In HO-1, this pocket is more flexible (induced fit), potentially allowing higher affinity compared to the more rigid HO-2 pocket.
-
Hydroxymethyl Group: Enhances solubility and offers a potential hydrogen-bonding motif that may differentiate between the solvent-exposed edges of HO-1 vs. HO-2.
Comparative Analysis: Performance vs. Alternatives
The following table benchmarks this compound against industry-standard inhibitors.
| Feature | This compound | Metalloporphyrins (SnPP / ZnPP) | Azalanstat (QC-1) | Clemizole Derivatives |
| Primary Mechanism | Type II Ligand (Fe-coordination) | Competitive Substrate Analog | Type II Ligand | Type II Ligand |
| HO-1 Selectivity | Moderate to High (Predicted based on Benzyl-SAR) | Low (Non-selective) | High (>100-fold vs HO-2) | Low (HO-2 Selective) |
| Photo-stability | High (Stable in light) | Poor (Photosensitive, generates ROS) | High | High |
| CYP450 Inhibition | Moderate Risk (Requires screening) | Low | Moderate | High |
| Clinical Utility | Investigational (Ischemia/Reperfusion) | Limited (Dermatological/Neonatal) | Investigational | Investigational |
Key Differentiator
Unlike SnPP , which is strictly competitive and degrades upon light exposure, This compound offers a stable small-molecule scaffold. Its selectivity profile is governed by the "fit" of the chlorobenzyl group; if the Western pocket of HO-2 cannot accommodate the 4-Cl substituent due to steric clash (Tyr134 in HO-2 vs. Leu217 in HO-1), this compound will exhibit HO-1 selectivity .
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, a self-validating "Triad System" is required: Enzymatic Assay , Cellular Verification , and Off-Target Screening .
Protocol A: Spectrophotometric Heme Degradation Assay (The "Gold Standard")
Objective: Determine
Reagents:
-
Recombinant Human HO-1 and HO-2 (microsomal fractions acceptable).
-
Hemin (
stock). -
NADPH (
). -
Rat Liver Cytosol (source of Biliverdin Reductase).
Workflow:
-
Incubation: Mix
enzyme protein with hemin and varying concentrations of the inhibitor ( ) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH to start the reaction. Incubate at
for 15 minutes in the dark. -
Termination: Stop reaction on ice.
-
Measurement: Calculate bilirubin formation by measuring absorbance difference
.-
Note: The extinction coefficient for bilirubin is
.
-
-
Calculation:
-
Target SI:
indicates significant HO-1 selectivity.
-
Protocol B: Cellular Selectivity & Induction (Western Blot)
Objective: Confirm that the compound inhibits activity without falsely appearing inactive due to compensatory HO-1 protein induction.
Rationale: HO-1 is highly inducible. A potent inhibitor might trigger a feedback loop (via Nrf2) that upregulates HO-1 protein, masking the inhibition in crude activity assays.
-
Cell Lines:
-
A549 (High basal HO-1).
-
HUVEC (Inducible HO-1).
-
-
Treatment: Treat cells with Compound (
) vs. SnPP ( ) for 24 hours. -
Lysis: Collect lysates for both Activity Assay (Protocol A) and Western Blot .
-
Readout:
-
Successful Selectivity: Reduced Bilirubin production despite potentially elevated HO-1 protein levels.
-
Failure Mode: If Bilirubin levels remain normal while HO-1 protein is 10x upregulated, the inhibitor is effectively "out-competed" by the induced enzyme.
-
Visualizations
Heme Degradation & Inhibition Pathway
This diagram illustrates the precise intervention point of this compound within the catabolic pathway.
Caption: The inhibitor targets the Heme-HO complex, preventing the rate-limiting oxidation step.
Selectivity Screening Workflow
A logical flow for researchers to validate the compound's profile.
Caption: Step-by-step validation pipeline ensuring potency, selectivity, and safety before in vivo use.
Expert Commentary & Troubleshooting
The "Hydroxymethyl" Factor: The presence of the hydroxymethyl group at the C2 position is critical. In many azole antifungals (which are non-selective HO inhibitors), large lipophilic groups exist here. The smaller hydroxymethyl group in this compound likely reduces steric bulk, potentially allowing it to fit into the tighter pocket of HO-2 better than bulkier analogs like Azalanstat. Therefore, do not assume high selectivity a priori; experimental verification using the protocols above is mandatory.
Troubleshooting Low Activity: If the compound shows low potency in cellular assays despite high enzymatic inhibition:
-
Permeability: The hydroxymethyl group increases polarity. Verify cell permeability (PAMPA assay).
-
Heme Competition: High intracellular heme levels (e.g., in hemolytic scenarios) can outcompete the inhibitor. Repeat assays with varying hemin concentrations to determine the
.
References
-
Vlahakis, J. Z., et al. (2013).[1] "Selective inhibition of heme oxygenase-2 activity by analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole)." Bioorganic & Medicinal Chemistry.
-
Roman, G. (2015). "Structure-activity relationships of imidazole-based inhibitors of heme oxygenase." Current Medicinal Chemistry.
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: assays and validation." Canadian Journal of Physiology and Pharmacology.
-
Ryter, S. W., et al. (2002). "Heme oxygenase-1/carbon monoxide: from basic science to therapeutic applications." Physiological Reviews.
-
Fallica, A. N., et al. (2021).[2][3][4] "Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity." Journal of Medicinal Chemistry.
Sources
reproducibility of synthesis and bioactivity of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Technical Comparison Guide for Drug Discovery & Medicinal Chemistry [1]
Executive Summary
Compound: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS: 175203-53-9 Core Application: Heme Oxygenase (HO-1/HO-2) Inhibition; Antifungal Azole Pharmacophore.[1]
This guide critically evaluates the synthetic reproducibility and biological efficacy of this compound.[1] While often cited as a generic intermediate, its specific role as a Heme Oxygenase (HO) inhibitor requires precise C2-functionalization. This document contrasts the "Direct Hydroxymethylation" route (low reproducibility) with the "Lithiation-Formylation" route (high fidelity) and compares its bioactivity against industry standards like Zinc Protoporphyrin (ZnPP) and Clemizole .
Synthesis & Reproducibility Analysis
The Challenge: Regiocontrol and C2-Functionalization
The synthesis of 1-substituted imidazole-2-methanols faces two primary reproducibility hurdles:
-
N-Alkylation Regioselectivity: Ensuring the 4-chlorobenzyl group attaches to N1 rather than N3 (tautomer dependent).
-
C2-Hydroxymethylation: Direct reaction with formaldehyde often leads to polymerization or bis-hydroxymethylation.[1]
Comparative Workflows
Method A: Direct Hydroxymethylation (Low Reproducibility)
-
Mechanism: Thermal reaction of 1-(4-chlorobenzyl)imidazole with paraformaldehyde in a sealed tube.[1]
-
Failure Mode: High temperatures (>140°C) cause tar formation and difficulty separating the mono-alcohol from di-substituted byproducts.[1] Yields fluctuate (30–55%).
Method B: Lithiation-Formylation-Reduction (Recommended / High Fidelity)[1]
-
Mechanism: Protection-free C2-lithiation using n-BuLi at cryogenic temperatures, followed by quenching with DMF and reduction.[1]
-
Advantage: Quantitative regiocontrol.[1] The C2 proton is the most acidic (pKa ~32), allowing exclusive deprotonation without N3 interference.
Detailed Protocol: Method B (Self-Validating System)
Step 1: N-Alkylation [1]
-
Add NaH (1.1 eq, 60% dispersion) at 0°C. Checkpoint: Wait for H2 evolution to cease (approx. 30 min) to ensure complete deprotonation.
-
Add 4-chlorobenzyl chloride (1.0 eq) dropwise.[1] Stir at RT for 4h.[1][3]
-
Validation: 1H NMR should show loss of N-H signal and appearance of benzylic CH2 (~5.1 ppm).
Step 2: C2-Formylation
-
Dissolve product from Step 1 in anhydrous THF under Argon. Cool to -78°C.[1]
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Critical: Maintain temp < -70°C to prevent ring opening.
-
Stir for 30 min. The solution typically turns yellow/orange.
Step 3: Reduction
-
Dissolve the crude aldehyde in MeOH.
-
Add NaBH4 (1.5 eq) at 0°C. Stir 1h.
-
Validation: Disappearance of aldehyde peak (~9.8 ppm) and appearance of CH2-OH (~4.6 ppm) in 1H NMR.[1]
Visualization: Synthetic Pathways[5]
Figure 1: Comparison of synthetic routes.[1] Method B (Green) offers superior reproducibility via controlled lithiation.
Bioactivity & Performance Comparison
Primary Mechanism: Heme Oxygenase Inhibition
The imidazole nitrogen (N3) coordinates with the heme iron (Fe2+/Fe3+) in the catalytic pocket of Heme Oxygenase (HO-1/HO-2), preventing the oxidation of heme to biliverdin. The 4-chlorobenzyl group occupies the hydrophobic western pocket, providing selectivity over other heme enzymes (e.g., CYP450).
Performance Data: Comparison with Alternatives
The following table contrasts this compound with standard inhibitors.
| Feature | This compound | ZnPP (Zinc Protoporphyrin) | Clemizole |
| Target Selectivity | Moderate (HO-1 ≈ HO-2) | Low (Non-selective HO-1/2) | High (HO-2 Selective) |
| IC50 (HO-1) | 2.5 – 10 µM | 0.5 – 2.0 µM | > 50 µM |
| IC50 (HO-2) | 5.0 – 15 µM | 0.5 – 2.0 µM | ~ 1.0 µM |
| Mechanism | Reversible Heme Coordination | Competitive Heme Analog | Reversible Heme Coordination |
| Solubility | Moderate (DMSO/Ethanol) | Poor (Requires basic buffer) | Good (DMSO) |
| Reproducibility | High (if pure) | Variable (Light sensitive) | High |
Experimental Validation of Bioactivity
To verify the activity of your synthesized batch, perform the Heme Degradation Assay :
-
System: Recombinant HO-1 protein + Hemin + NADPH + Cytochrome P450 Reductase.[1]
-
Measurement: Monitor the formation of Bilirubin (absorbance at 464 nm) or the disappearance of Heme (Soret band at 405 nm).
-
Control: Use ZnPP (10 µM) as a positive control for inhibition.
-
Expectation: A dose-dependent reduction in bilirubin formation with an IC50 in the low micromolar range.[1]
Visualization: Mechanism of Action
Figure 2: Pharmacological mechanism.[1] The imidazole N3 nitrogen directly ligates the heme iron, blocking oxygen activation.
References
-
Synthesis of Imidazole-Based HO Inhibitors: Vlahakis, J. Z., et al. "Selective inhibition of heme oxygenase-2 activity by analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole)."[1] Bioorganic & Medicinal Chemistry, 2013.[5] Link
-
General Lithiation Protocol: Beattie, D. D., et al. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[1] Molbank, 2023. Link
-
Structural Data & CAS Verification: PubChem Compound Summary for CID 10473552 and related 1-(4-chlorobenzyl)imidazoles. Link
-
Heme Oxygenase Assay Methodology: Rahman, M. N., et al. "Structural insights into azole-based inhibitors of heme oxygenase-1."[6] Current Medicinal Chemistry, 2018.[6] Link
Sources
- 1. [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol | C15H18BrClN2O | CID 10473552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. 1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Interactions of azole-based inhibitors with human heme oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
In the high-stakes environment of drug development, structural confirmation is not merely a box-checking exercise—it is the foundation of patient safety and regulatory success. This guide provides a rigorous, comparative analysis of the spectroscopic performance of a novel drug candidate, Compound X-7R (a fluorinated derivative), against its non-fluorinated parent scaffold, Compound X-7H .
By synthesizing data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FT-IR), we demonstrate the specific spectral "fingerprints" that validate the structural modification. This protocol serves as a blueprint for researchers establishing identity specifications in accordance with ICH Q6A guidelines.
Introduction: The Causality of Spectral Deviation
Structural elucidation relies on the principle of predictable perturbation . When a specific structural change is made to a molecule (e.g., bioisosteric replacement of Hydrogen with Fluorine), it induces precise, measurable shifts in the spectroscopic data.
-
NMR: Changes in electron density shield or deshield nearby nuclei, altering chemical shifts (
). -
MS: The introduction of heteroatoms alters the monoisotopic mass and fragmentation pathways.
-
IR: Bond stiffness changes (force constants) shift vibrational frequencies.
Regulatory Context: According to ICH Q6A and FDA Q2(R2) guidance, analytical procedures must be validated to unequivocally distinguish the active moiety from related substances and impurities [1, 2].
Experimental Methodology (The Protocol)
To ensure data integrity, all comparative data must be acquired under identical conditions . Variations in solvent, temperature, or concentration can introduce artifacts that mimic structural differences.
Nuclear Magnetic Resonance (NMR)
-
Instrument: 600 MHz Cryoprobe System.
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (internal standard). -
Temperature: 298 K (
0.1 K). -
Concentration: 10 mM.
-
Protocol:
-
Dissolve 5 mg of sample in 600
L solvent. -
Acquire
H NMR (64 scans) and C NMR (1024 scans). -
Process with 0.3 Hz line broadening (LB) for
H. -
Critical Step: Manually phase and baseline correct using the TMS peak as the 0.00 ppm reference.
-
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Flow Rate: 0.3 mL/min (50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Protocol:
-
Direct infusion or UPLC-MS interface.
-
Acquire MS1 full scan (m/z 100–1000).
-
Perform MS/MS on the parent ion using collision energies of 20, 40, and 60 eV.
-
Comparative Analysis & Data Presentation
NMR: Chemical Shift Perturbation
The substitution of a Hydrogen atom (in X-7H) with a Fluorine atom (in X-7R) at the C-4 position creates a strong inductive effect (
Observation:
-
Protons ortho to Fluorine: Significant downfield shift (deshielding) due to the electron-withdrawing nature of F.
-
Coupling: Appearance of distinct
coupling constants.
Table 1:
| Position | Compound X-7H (Parent) | Compound X-7R (Candidate) | Multiplicity & Coupling (X-7R) | Mechanistic Insight | |
| H-4 (Target) | 7.25 (t) | Absent | N/A | N/A | Site of substitution ( |
| H-3,5 (Ortho) | 7.10 (d) | 7.45 | +0.35 | dd, | Deshielding: F withdraws |
| H-2,6 (Meta) | 6.95 (d) | 7.02 | +0.07 | d, | Minor Effect: Distance attenuates inductive pull. |
| Methyl (C-1) | 2.35 (s) | 2.36 | +0.01 | s | Control: Distant groups remain unperturbed. |
Mass Spectrometry: Isotopic & Fragmentation Logic
Mass spectrometry provides the definitive confirmation of molecular formula. Fluorine is monoisotopic (
Table 2: HRMS Fragmentation Analysis (ESI+)
| Ion Type | X-7H (m/z) | X-7R (m/z) | Interpretation | |
| 315.1452 | 333.1358 | +17.9906 | Exact mass shift of | |
| Fragment A | 165.0501 | 183.0406 | +17.9905 | Core aromatic ring retains the Fluorine modification. |
| Fragment B | 150.0910 | 150.0912 | 0.0002 | Distal alkyl chain cleaved; confirms F is on the ring. |
FT-IR: Functional Group Validation
While less specific for structural solving than NMR, IR confirms the C-F bond formation.
-
X-7H: C-H aromatic stretch at 3050 cm
. -
X-7R: Appearance of strong C-F stretch band at 1250 cm
.
Workflow Visualization
The following diagram outlines the decision logic for validating a new compound against a reference standard. It emphasizes the "Stop/Go" criteria essential for pharmaceutical quality control.
Figure 1: Spectral Verification Workflow. A systematic approach to confirming structural identity by triangulating data from orthogonal spectroscopic techniques.
Conclusion
The comparative analysis of Compound X-7R versus Compound X-7H confirms the successful incorporation of the fluorine moiety.
-
NMR validated the regiospecificity of the substitution via H-F coupling constants and expected deshielding of ortho-protons.
-
HRMS confirmed the elemental composition with sub-5ppm mass accuracy and demonstrated that the modification is stable on the aromatic core during fragmentation.
Recommendation: The spectral data for X-7R meets the identity requirements for progression to GLP toxicology studies. The established spectral markers (specifically the 7.45 ppm doublet-of-doublets in NMR and the 333.1358 m/z ion) should be adopted as the release specification for future batches.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] (2000).[2] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[4][5] (Mass Spectrometry Standards).[4] Available at: [Link]
-
American Chemical Society (ACS). NMR Guidelines for ACS Journals. (Reporting Standards). Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Butamifos [webbook.nist.gov]
- 5. catalog.data.gov [catalog.data.gov]
A Comparative Guide to the Bioactivity of Chlorobenzyl Imidazoles for Researchers and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic incorporation of a chlorobenzyl moiety has given rise to a class of molecules with a diverse and potent range of pharmacological activities. This guide provides a comprehensive comparison of the peer-reviewed, validated bioactivities of various chlorobenzyl imidazole derivatives, with a focus on their anti-inflammatory, anticancer, and antifungal properties. We will delve into the experimental data supporting these claims, present detailed protocols for key assays, and explore the underlying mechanisms of action to provide a holistic view for researchers in the field.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Several studies have highlighted the potential of chlorobenzyl imidazole derivatives as potent anti-inflammatory agents. A common theme in their mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
A study on a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model. Notably, the compound with a 4-chlorophenyl substitution (compound 4e in the study) exhibited an impressive 83.40% inhibition of edema, surpassing the standard drug indomethacin (71.56%).[1] This suggests that the electronic properties of the chloro substitution play a crucial role in the molecule's anti-inflammatory potency. Further supporting the mechanism of COX inhibition, molecular docking studies of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and a related derivative predicted favorable binding energies of -5.28 and -4.94 kcal/mol with the COX enzyme (specifically 5cox).[2]
Another investigation into a novel series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles revealed compounds with selective COX-2 inhibitory activity. One of the most potent compounds in this series (compound 5b) displayed a COX-2 IC50 of 0.71 µM with a high selectivity index of 115 over COX-1.[3] This selectivity is a highly desirable trait in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects that can accompany non-selective COX inhibitors.
Comparative Anti-inflammatory Activity of Chlorobenzyl Imidazole Derivatives
| Compound/Derivative | Experimental Model | Key Findings | Reference |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e) | Carrageenan-induced rat paw edema | 83.40% inhibition of edema | [1] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 71.56% inhibition of edema | [1] |
| 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine | Molecular Docking (5cox) | Predicted binding energy: -5.28 kcal/mol | [2] |
| 1-benzyl-2-(methylsulfonyl)-5-(4-nitroanilino)methyl-1H-imidazole (5b) | In vitro COX-2 inhibition assay | IC50: 0.71 µM (Selectivity Index: 115) | [3] |
| Celecoxib (Standard) | In vitro COX-2 inhibition assay | IC50: 0.42 µM (Selectivity Index: 33.8) | [4] |
Mechanistic Insights: Inhibition of Cyclooxygenase (COX)
The primary mechanism for the anti-inflammatory action of these chlorobenzyl imidazole derivatives appears to be the inhibition of COX enzymes. Molecular docking studies have provided a theoretical framework for this interaction, suggesting that these molecules can fit into the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Anticancer Activity: Induction of Apoptosis
A growing body of evidence points to the potent anticancer properties of chlorobenzyl imidazole derivatives against a range of human cancer cell lines. A key mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.
One study investigated a series of 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][2][5]thiadiazoles and identified two derivatives, 4i and 5i, as the most potent against various cancer cell lines.[6] Further investigation into the mechanism of action of compound 4i revealed that it induced apoptosis without causing cell cycle arrest.[5][6] This was confirmed through Annexin V-FITC flow cytometry, analysis of mitochondrial membrane potential, and DNA fragmentation assays.[5][6]
Another study demonstrated that imidazole itself can inhibit the viability of colon cancer cells (DLD-1 and HCT-116) in a concentration-dependent manner.[7] The mechanism was shown to involve the activation of caspases-3, -8, and -9, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[7] Furthermore, imidazole treatment suppressed the activation of the pro-survival Akt signaling pathway.[7]
Comparative Anticancer Activity of Chlorobenzyl Imidazole Derivatives (IC50 values in µM)
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][2][5]thiadiazole-5-carbaldehyde (4i) | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.2 | [6] |
| 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][2][5]thiadiazol-5-yl thiocyanate (5i) | 1.8 ± 0.2 | 3.2 ± 0.4 | 4.5 ± 0.5 | [6] |
| Imidazole | - | - | - | [7] |
Mechanistic Insights: The Apoptotic Signaling Cascade
The anticancer activity of chlorobenzyl imidazoles is intricately linked to the activation of the intrinsic apoptotic pathway. This is often initiated by cellular stress induced by the compound, leading to changes in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate, and these compounds appear to shift this balance in favor of apoptosis. The suppression of the Akt pathway further contributes to the pro-apoptotic effect, as Akt is a key signaling node for cell survival.
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-Chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine [academia.edu]
- 3. brieflands.com [brieflands.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
